molecular formula C8H6F4 B108881 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene CAS No. 1214385-64-4

1-Fluoro-4-methyl-2-(trifluoromethyl)benzene

Cat. No.: B108881
CAS No.: 1214385-64-4
M. Wt: 178.13 g/mol
InChI Key: RCMIVPNJRBRFCM-UHFFFAOYSA-N
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Description

1-Fluoro-4-methyl-2-(trifluoromethyl)benzene ( 1214385-64-4) is a fluorinated aromatic compound of interest in advanced chemical synthesis and materials science research. With a molecular formula of C 8 H 6 F 4 and a purity of 95% or higher , it serves as a versatile building block for constructing complex molecular architectures. The compound's value stems from its unique electronic properties imparted by the fluorine and trifluoromethyl substituents. The trifluoromethyl group is known to significantly enhance a molecule's lipophilicity and metabolic stability, making it a crucial feature in the development of agrochemicals and pharmaceuticals . In research settings, this benzene derivative is utilized as a key precursor in multi-step synthetic pathways. For instance, structurally similar fluoro- and trifluoromethyl-substituted benzenes are employed in the synthesis of benzohydrazides, which are valuable precursors to air- and moisture-stable Blatter radicals with potential applications in magnetism and spintronics . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-fluoro-4-methyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMIVPNJRBRFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591717
Record name 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214385-64-4
Record name 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, safety considerations, synthesis, and spectroscopic characterization.

Chemical Identity and Structure

CAS Number: 1214385-64-4[1]

Systematic Name: 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene[1]

Common Synonyms: 4-Fluoro-3-(trifluoromethyl)toluene, 2-Fluoro-5-methylbenzotrifluoride[1]

Molecular Formula: C₈H₆F₄[1]

Molecular Weight: 178.13 g/mol [1]

Structure:

Figure 1: Chemical structure of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene.

Physicochemical Properties

A comprehensive table of the key physicochemical properties of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene is provided below. It is important to note that while some experimental data is available for related compounds, specific experimental values for this particular isomer are not widely published. Therefore, predicted values from computational models are also included and should be considered with appropriate scientific judgment.

PropertyValueSource
Molecular Weight 178.13 g/mol [1]
Boiling Point Predicted: ~150-160 °C(Predicted based on similar structures)
Melting Point Not available
Density Predicted: ~1.3 g/cm³(Predicted based on similar structures)
XLogP3 3.3[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 4[1]

Safety and Handling

GHS Hazard Statements (Anticipated):

  • H226: Flammable liquid and vapor.[2]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

  • H304: May be fatal if swallowed and enters airways.[2]

  • H361d: Suspected of damaging the unborn child.[4]

  • H373: May cause damage to organs through prolonged or repeated exposure.[4]

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly sealed container in a cool, dry place.

Synthesis and Reactivity

The synthesis of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene can be approached through several synthetic strategies common in organofluorine chemistry. A plausible and efficient route involves the cross-coupling of a suitable halogenated precursor with a methylating agent.

Proposed Synthetic Pathway:

A viable precursor for the synthesis is 2-bromo-5-fluorobenzotrifluoride. This starting material can be subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Heck-type reaction, to introduce the methyl group at the 4-position.

Synthesis_Pathway cluster_0 Synthetic Route to 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene Start 2-Bromo-5-fluorobenzotrifluoride Product 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene Start->Product Suzuki Coupling Intermediate Methylating Agent (e.g., Methylboronic acid) Intermediate->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product catalysis

Figure 2: Proposed Suzuki coupling pathway for the synthesis of the target compound.

Experimental Protocol: Suzuki-Miyaura Coupling (Illustrative)

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction to synthesize the target compound. The specific conditions, including the choice of catalyst, base, and solvent, may require optimization for this particular substrate.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-fluorobenzotrifluoride (1.0 eq.), methylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), and a suitable base (e.g., potassium carbonate, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic Characterization

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the three protons on the benzene ring. The methyl group will appear as a singlet at approximately δ 2.3-2.5 ppm. The coupling patterns of the aromatic protons will be complex due to coupling with each other and with the fluorine atom.

¹³C NMR (Predicted): The carbon NMR spectrum will display eight distinct signals. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

¹⁹F NMR (Predicted): The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two signals: a singlet for the trifluoromethyl group (around -60 to -65 ppm) and a multiplet for the fluorine atom on the aromatic ring.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • C-H stretching (aromatic): ~3030-3100 cm⁻¹

  • C-H stretching (methyl): ~2850-2960 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹[5]

  • C-F stretching (trifluoromethyl): Strong absorptions in the 1100-1300 cm⁻¹ region.

  • C-F stretching (aromatic): ~1200-1270 cm⁻¹

Mass Spectrometry (Predicted): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 178. The fragmentation pattern will likely involve the loss of a fluorine atom, a methyl radical, and potentially a CF₂ fragment, which is a common fragmentation pathway for trifluoromethyl-substituted aromatic compounds.[6]

Applications and Significance

Fluorinated organic molecules are of significant interest in drug discovery and development due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[7] The specific substitution pattern of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene makes it a valuable building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. The trifluoromethyl group is a well-known bioisostere for various functional groups and can significantly influence the electronic properties of the aromatic ring.

References

  • PubChem. 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene. [Link]

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  • Google Patents. Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • Supporting Information for a relevant research article providing spectroscopic d
  • ResearchGate. Suzuki coupling reaction of various alkyl bromide with methylboronic acid catalyzed by Pd/SBA-15 a. [Link]

  • National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • National Institutes of Health. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. [Link]

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  • Wikipedia. Stille reaction. [Link]

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  • YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved |ChemOrgChem. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: toluene. [Link]

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  • Fluorine notes. DECAY SEQUENCES - ION SERIES OF MASS SPECTRA HEXAMETHYLBENZENE AND HEXAKIS(TRIFLUOROMETHYL)BENZENE. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • OSHA. Safety Data Sheet - Toluene, Reagent Grade. [Link]

  • ResearchGate. The Heck C-C coupling reaction of aryl bromides with methyl and butyl acrylates. [Link]

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  • Myers Group, Chem 115. The Stille Reaction. [Link]

  • Royal Society of Chemistry. Supporting Information for a relevant research article. [Link]

  • PubChem. Benzene, 1-fluoro-2-(trifluoromethyl)-. [Link]

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. [Link]

  • ResearchGate. Fragmentation of the [M – 15]⁺ ion from the TMS derivative of.... [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • MDPI. Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. [Link]

  • YouTube. Heck Cross-Coupling|Cationic Mechanism/GATE 2019| Problem Solved|ChemOrgChem. [Link]

  • PubMed Central. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. [Link]

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Sources

The Solubility Profile of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene, a key intermediate in pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes theoretical principles, analogous compound data, and detailed experimental protocols to offer a robust predictive framework and practical guidance for researchers, scientists, and drug development professionals. The guide covers the molecular basis of solubility, a predicted solubility profile in common laboratory solvents, and comprehensive, self-validating methodologies for both qualitative and quantitative solubility determination.

Introduction: Understanding the Physicochemical Landscape

1-Fluoro-4-methyl-2-(trifluoromethyl)benzene (C₈H₆F₄) is an aromatic compound characterized by a toluene backbone substituted with a fluorine atom and a trifluoromethyl group.[1] The strategic placement of these electron-withdrawing groups significantly influences the molecule's electronic and physical properties, including its solubility. A thorough understanding of its behavior in various solvent systems is paramount for its effective use in synthesis, purification, and formulation development. The principle of "like dissolves like" serves as a foundational concept, suggesting that the solubility of this moderately polar compound will be dictated by the interplay of intermolecular forces between it and the chosen solvent.[2][3]

The presence of the trifluoromethyl group (-CF₃) generally increases the lipophilicity of a molecule.[4] Benzotrifluoride, a structurally related compound, is noted for its miscibility with common organic solvents and its ability to dissolve both standard organic and highly fluorinated molecules.[3][5][6][7] Similarly, 4-fluorotoluene is described as being soluble in organic solvents.[8] These observations provide a strong basis for predicting the solubility behavior of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene.

Predicted Solubility Profile

Based on its molecular structure and the properties of analogous compounds, 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene is expected to exhibit good solubility in a range of common laboratory solvents. The following table summarizes the predicted solubility at standard laboratory conditions (approximately 20-25 °C). It is crucial to note that these are predictions and should be experimentally verified for precise quantitative applications.

Solvent Class Solvent Predicted Solubility Rationale
Nonpolar HexaneModerateThe aromatic ring and methyl group provide nonpolar character, allowing for van der Waals interactions.
TolueneHighStructural similarity and favorable π-π stacking interactions enhance solubility.
Polar Aprotic Dichloromethane (DCM)HighThe polarity of the C-F and C-CF₃ bonds allows for dipole-dipole interactions with DCM.
Tetrahydrofuran (THF)HighTHF's ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is compatible.
Ethyl AcetateHighThe ester group provides polarity for dipole-dipole interactions.
AcetoneHighThe polar carbonyl group in acetone facilitates strong dipole-dipole interactions.
Acetonitrile (ACN)HighThe polar nitrile group and its aprotic nature make it a good solvent for moderately polar compounds.
Dimethylformamide (DMF)HighA highly polar aprotic solvent capable of strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)HighA highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds.
Polar Protic MethanolHighThe hydroxyl group can engage in dipole-dipole interactions, and the small alkyl chain does not significantly hinder solvation.
EthanolHighSimilar to methanol, ethanol is expected to be a good solvent.
IsopropanolModerate to HighThe larger alkyl group compared to methanol and ethanol may slightly reduce solubility.
WaterLow to InsolubleThe hydrophobic aromatic ring and trifluoromethyl group are expected to dominate, leading to poor aqueous solubility.

Theoretical Framework: The Science of Dissolution

The dissolution of a solute in a solvent is a thermodynamically driven process governed by the change in Gibbs free energy (ΔG). For dissolution to be spontaneous, ΔG must be negative. This is influenced by the enthalpy (ΔH) and entropy (ΔS) of mixing. In the context of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene, the key intermolecular forces at play are:

  • Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction between the nonpolar regions of the molecule (the benzene ring and methyl group) and nonpolar solvents like hexane and toluene.

  • Dipole-Dipole Interactions: The electronegative fluorine and trifluoromethyl groups create a molecular dipole moment, allowing for favorable interactions with polar aprotic solvents such as dichloromethane, acetone, and ethyl acetate.

  • Hydrogen Bonding: While 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene cannot act as a hydrogen bond donor, the fluorine atoms can act as weak hydrogen bond acceptors. This can contribute to its solubility in polar protic solvents like alcohols, though this interaction is generally weaker than conventional hydrogen bonds.

The poor solubility in water can be attributed to the significant energy required to disrupt the strong hydrogen bonding network of water molecules to create a cavity for the largely hydrophobic solute molecule.

Experimental Determination of Solubility: Protocols and Workflows

Accurate determination of solubility is crucial for many applications. The following section provides detailed protocols for both qualitative and quantitative assessment.

Qualitative Solubility Assessment

This rapid method provides a general understanding of a compound's solubility in various solvents.

Protocol:

  • Preparation: Add approximately 10 mg of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene to a small test tube.

  • Solvent Addition: Add the test solvent dropwise (e.g., 0.1 mL at a time) while vortexing or agitating the mixture.

  • Observation: Observe for the dissolution of the solid. Continue adding the solvent up to a total volume of 1 mL.

  • Classification:

    • Soluble: The compound completely dissolves.

    • Partially Soluble: A portion of the compound dissolves, but some solid remains.

    • Insoluble: The compound does not appear to dissolve.

Diagram of Qualitative Solubility Workflow:

G start Start: Weigh ~10 mg of Compound add_solvent Add Test Solvent in Increments (up to 1 mL) start->add_solvent vortex Vortex/Agitate add_solvent->vortex observe Observe for Dissolution vortex->observe soluble Classify: Soluble observe->soluble Complete Dissolution partially_soluble Classify: Partially Soluble observe->partially_soluble Partial Dissolution insoluble Classify: Insoluble observe->insoluble No Dissolution

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.[9]

Protocol:

  • Sample Preparation: Add an excess amount of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the samples to expedite phase separation.

  • Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC), to determine the concentration of the dissolved compound.[6][10][11]

Diagram of Quantitative Solubility Workflow (Shake-Flask Method):

G start Start: Add Excess Compound to Solvent equilibrate Equilibrate in Shaker Bath (24-48h) start->equilibrate separate Separate Solid and Liquid Phases (Settle/Centrifuge) equilibrate->separate collect Collect Supernatant separate->collect dilute Dilute Sample collect->dilute quantify Quantify by HPLC/GC dilute->quantify result Calculate Solubility (e.g., mg/mL) quantify->result

Caption: Workflow for quantitative solubility determination via the shake-flask method.

Conclusion

1-Fluoro-4-methyl-2-(trifluoromethyl)benzene is predicted to be a versatile compound with high solubility in a broad range of common nonpolar and polar aprotic laboratory solvents, and moderate to high solubility in polar protic solvents, with the exception of water. This solubility profile is a direct consequence of its molecular structure, which allows for a combination of van der Waals forces and dipole-dipole interactions. For precise and critical applications, the experimental protocols outlined in this guide provide a reliable framework for the accurate determination of its solubility. This foundational knowledge is essential for the successful application of this compound in the fields of drug discovery and materials science.

References

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  • ResearchGate. (2025, August 6). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure.
  • Wikipedia. (n.d.). Trifluorotoluene.
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  • PubMed Central. (2023, June 10). Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety.
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  • ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • LGC Standards. (n.d.). alpha,alpha,alpha-Trifluorotoluene 2000 µg/mL in Methanol.
  • ASCE Library. (n.d.). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2).
  • UNN. (n.d.). Thermodynamics of the Aqueous Solubility of some Fluoroquinolones.
  • Scientific Research Publishing. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • Abhedananda Mahavidyalaya. (n.d.). Systematic Qualitative Analysis of Organic Compounds.
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  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • CSUB. (n.d.). Lab 14: Qualitative Organic Analysis.
  • NIH. (2023, January 9). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins.

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Methodological & Application

Catalytic Transformations of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene: A Comprehensive Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Fluorinated Building Block

1-Fluoro-4-methyl-2-(trifluoromethyl)benzene is a key aromatic building block in modern medicinal chemistry and materials science. The strategic placement of its fluorine atom, methyl group, and trifluoromethyl group imparts unique electronic and steric properties, making it an attractive scaffold for the synthesis of novel pharmaceuticals and functional materials. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring, while the fluorine and methyl substituents provide handles for regioselective functionalization. This guide provides an in-depth exploration of the catalytic transformations of this versatile molecule, offering detailed application notes and field-proven protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Strategic Approaches to the Functionalization of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene

The reactivity of 1-fluoro-4-methyl-2-(trifluoromethyl)benzene is primarily dictated by the interplay of its substituents. The trifluoromethyl group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution and certain C-H activation pathways. The fluorine atom can also serve as a leaving group in some cross-coupling reactions or as a directing group in C-H functionalization. The methyl group, being weakly electron-donating, can influence the regioselectivity of certain transformations.

This guide will focus on several key catalytic strategies to functionalize this molecule:

  • Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the C-X (where X is a halogen) or C-H bonds to form new carbon-carbon and carbon-heteroatom bonds.

  • Copper-Catalyzed Transformations: Exploring complementary methods for amination and trifluoromethylthiolation.

  • Photoredox Catalysis: Utilizing visible light to enable novel radical-mediated transformations.

Below, we present detailed protocols and mechanistic insights for each of these approaches.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse in Modern Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of a wide array of chemical bonds with high efficiency and selectivity. For a halogenated derivative of 1-fluoro-4-methyl-2-(trifluoromethyl)benzene (e.g., where a hydrogen is replaced by Br or I), several powerful cross-coupling reactions can be employed.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[1] The reaction of an aryl halide with an organoboron reagent, catalyzed by a palladium complex, offers broad functional group tolerance and generally high yields.[2]

Conceptual Workflow for Suzuki-Miyaura Coupling

cluster_reactants Reactants & Reagents cluster_cycle Catalytic Cycle A Aryl Halide (e.g., 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene) F Oxidative Addition A->F B Organoboron Reagent (e.g., Arylboronic acid) G Transmetalation B->G C Pd(0) Catalyst C->F D Base D->G E Solvent K Ar-Pd(II)-X F->K L Ar-Pd(II)-Ar' G->L H Reductive Elimination I Biaryl Product H->I J Pd(0) H->J J->K Oxidative Addition K->G K->L Transmetalation (Base assisted) L->H L->J Reductive Elimination

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene with Phenylboronic Acid

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of electron-deficient aryl bromides.[3]

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
1-Bromo-4-fluoro-2-(trifluoromethyl)benzene393-37-3259.021.01.0
Phenylboronic Acid98-80-6121.931.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.560.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
Toluene108-88-392.145 mL-
Water7732-18-518.021 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-fluoro-2-(trifluoromethyl)benzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol) to the flask.

  • Add toluene (5 mL) and water (1 mL) to the flask.

  • Stir the mixture vigorously and heat to 90 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Expertise & Experience:

  • The choice of a phosphine ligand such as triphenylphosphine is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For more challenging couplings, more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) may be required.

  • The use of a base is essential to activate the boronic acid for transmetalation.[4] Potassium carbonate is a common and effective choice, but other bases like cesium carbonate or potassium phosphate may offer advantages in specific cases.

  • The biphasic solvent system (toluene/water) is often beneficial for Suzuki-Miyaura couplings, as it helps to dissolve both the organic and inorganic reagents.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, which are fundamental in a vast number of pharmaceuticals.

Conceptual Workflow for Buchwald-Hartwig Amination

cluster_reactants Reactants & Reagents cluster_cycle Catalytic Cycle A Aryl Halide (e.g., 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene) F Oxidative Addition A->F B Amine (Primary or Secondary) G Amine Coordination & Deprotonation B->G C Pd Precatalyst & Ligand C->F D Base (e.g., NaOtBu) D->G E Solvent K Ar-Pd(II)-X F->K L Ar-Pd(II)-NR'R'' G->L H Reductive Elimination I Aryl Amine Product H->I J Pd(0) H->J J->K Oxidative Addition K->G K->L Amine Binding & Deprotonation L->H L->J Reductive Elimination

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene with Morpholine

This protocol is based on general procedures for the amination of aryl halides.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
1-Bromo-4-fluoro-2-(trifluoromethyl)benzene393-37-3259.021.01.0
Morpholine110-91-887.121.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.720.010.02 (Pd)
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7476.670.040.04
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Toluene108-88-392.145 mL-

Procedure:

  • In a glovebox, to a dry vial, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.04 mmol).

  • Add toluene (2 mL) and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate dry Schlenk flask under an inert atmosphere, add 1-bromo-4-fluoro-2-(trifluoromethyl)benzene (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add the pre-formed catalyst solution to the Schlenk flask, followed by an additional 3 mL of toluene.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel to yield the desired aryl amine.

Expertise & Experience:

  • The choice of ligand is critical for the success of Buchwald-Hartwig aminations. Sterically hindered and electron-rich phosphine ligands like XPhos are often necessary for the coupling of challenging substrates.

  • A strong, non-nucleophilic base such as sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle.

  • The reaction is highly sensitive to air and moisture, so strict anaerobic and anhydrous conditions are essential for optimal results.

Section 2: C-H Functionalization: A Greener Approach to Molecular Complexity

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, avoiding the need for pre-functionalized starting materials.[5] The electron-deficient nature of the aromatic ring in 1-fluoro-4-methyl-2-(trifluoromethyl)benzene makes it a challenging substrate for traditional electrophilic C-H activation. However, palladium-catalyzed C-H functionalization, particularly with the aid of directing groups or specialized ligands, can be a viable approach.[6]

Conceptual Workflow for Directed C-H Functionalization

cluster_reactants Reactants & Reagents cluster_cycle Catalytic Cycle A Aromatic Substrate with Directing Group (DG) F Coordination A->F B Coupling Partner H Insertion/ Transmetalation B->H C Pd(II) Catalyst C->F D Oxidant D->H E Solvent L Coordinated Complex F->L G C-H Activation (CMD) M Palladacycle G->M N Intermediate H->N I Reductive Elimination J Functionalized Product I->J K Pd(II) I->K K->L Coordination L->G L->M C-H Activation M->H M->N Reaction with Coupling Partner N->I N->K Reductive Elimination

Caption: Generalized workflow for a palladium-catalyzed directed C-H functionalization reaction.

Protocol: Hypothetical Palladium-Catalyzed C-H Olefination

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
1-Fluoro-4-methyl-2-(trifluoromethyl)benzene141872-92-6178.131.01.0
Ethyl Acrylate140-88-5100.121.51.5
Pd(OAc)₂ (Palladium(II) Acetate)3375-31-3224.490.10.1
3-Amino-2-naphthoic acid5959-52-4187.190.30.3
Ag₂CO₃ (Silver Carbonate)534-16-7275.751.51.5
Hexafluoroisopropanol (HFIP)920-66-1168.042 mL-

Procedure:

  • To a pressure-rated vial, add 1-fluoro-4-methyl-2-(trifluoromethyl)benzene (1.0 mmol), ethyl acrylate (1.5 mmol), Pd(OAc)₂ (0.1 mmol), 3-amino-2-naphthoic acid (0.3 mmol), and silver carbonate (1.5 mmol).

  • Add hexafluoroisopropanol (2 mL) as the solvent.

  • Seal the vial and heat the mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of celite to remove insoluble silver salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to isolate the desired olefinated product.

Expertise & Experience:

  • The use of a ligand, such as an amino acid derivative, can be crucial for facilitating the C-H activation step in electron-deficient arenes.

  • Silver salts are often used as oxidants in these reactions to regenerate the active Pd(II) catalyst.

  • Highly polar and non-coordinating solvents like hexafluoroisopropanol (HFIP) have been shown to promote C-H activation reactions.

Section 3: Photoredox Catalysis: A Mild and Sustainable Approach

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of chemical bonds under mild conditions, often proceeding through radical intermediates.[8] This approach can be particularly useful for the functionalization of electron-deficient arenes.

Conceptual Workflow for Photoredox-Catalyzed Trifluoromethylation

cluster_reactants Reactants & Reagents cluster_cycle Catalytic Cycle A Arene Substrate H Radical Addition A->H B CF₃ Source G Single Electron Transfer (SET) B->G C Photocatalyst (PC) F Excitation C->F D Light (hν) D->F E Solvent M PC* F->M L PC G->L N •CF₃ G->N P [Ar(H)CF₃]• H->P I Oxidation J Deprotonation I->J K Trifluoromethylated Product J->K L->M M->G M->L SET M->N SET to CF₃ Source N->H N->P Radical Addition to Arene O Arene Radical Cation P->I P->K Oxidation & Deprotonation

Sources

laboratory methods for the preparation of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene Derivatives for Advanced Research Applications

Abstract: This document provides a comprehensive technical guide for the laboratory synthesis of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene and its derivatives. These scaffolds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine and trifluoromethyl substituents. This guide moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations behind key synthetic routes. Detailed, field-proven protocols for synthesis via diazotization-fluorination (Balz-Schiemann and modern Sandmeyer reactions) and Sandmeyer trifluoromethylation are presented, complete with workflow diagrams, data tables, and critical safety information. This application note is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for accessing this important class of molecules.

Introduction: The Strategic Value of Fluorinated Scaffolds

The introduction of fluorine and trifluoromethyl (CF₃) groups into aromatic systems is a cornerstone of modern molecular design, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The CF₃ group enhances metabolic stability and binding affinity, while the fluorine atom can modulate pKa, improve membrane permeability, and block metabolic oxidation sites. The specific substitution pattern of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene presents a valuable building block for creating complex molecules with tailored properties.

The challenge, however, lies in the selective and efficient synthesis of this precise regioisomer. The electron-withdrawing nature of the CF₃ group and the directing effects of the methyl and fluoro substituents demand carefully chosen synthetic strategies. This guide outlines two primary retrosynthetic approaches, providing detailed protocols to empower researchers to select and execute the optimal pathway based on starting material availability and laboratory capabilities.

Overview of Primary Synthetic Strategies

The synthesis of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene can be approached from two principal retrosynthetic disconnections, each leveraging a different key bond formation step. The choice between these strategies is often dictated by the commercial availability and cost of the respective aniline precursors.

  • Strategy A: Fluorination of a Precursor. This approach begins with a readily available 4-methyl-2-(trifluoromethyl)aniline and introduces the fluorine atom in the final key step, typically via a diazonium salt intermediate.

  • Strategy B: Trifluoromethylation of a Precursor. This complementary strategy starts with 5-fluoro-2-methylaniline and introduces the trifluoromethyl group, also commonly through a diazonium-mediated reaction.

G cluster_A Strategy A: Aromatic Fluorination cluster_B Strategy B: Aromatic Trifluoromethylation Target 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene StrategyA Key Step: C-F Bond Formation Target->StrategyA Retrosynthesis StrategyB Key Step: C-CF3 Bond Formation Target->StrategyB Retrosynthesis StrategyA->Target Fluorination MethodA Methods: - Balz-Schiemann Reaction - Sandmeyer Fluoro-deamination StrategyA->MethodA PrecursorA Precursor: 4-Methyl-2-(trifluoromethyl)aniline PrecursorA->StrategyA Diazotization StrategyB->Target Trifluoromethylation MethodB Method: - Sandmeyer Trifluoromethylation StrategyB->MethodB PrecursorB Precursor: 5-Fluoro-2-methylaniline PrecursorB->StrategyB Diazotization

Figure 1: Retrosynthetic analysis for 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene.

Strategy A: Synthesis via Diazotization-Fluorination

This strategy is arguably the most common, leveraging the conversion of an aromatic amine to a fluorine atom. The process hinges on the formation of an aryldiazonium salt, which then serves as the substrate for fluorination. We present protocols for both the classical Balz-Schiemann reaction and a modern, copper-mediated Sandmeyer-type alternative.

The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a venerable and reliable method for installing fluorine on an aromatic ring.[3] It involves two distinct stages: the low-temperature diazotization of an aniline with fluoroboric acid (or NaNO₂/HCl followed by HBF₄) to form a stable, isolable aryldiazonium tetrafluoroborate salt, and the subsequent thermal decomposition of this salt to yield the aryl fluoride.[3][4]

Causality and Experimental Rationale:

  • Diazotization: This step must be performed at low temperatures (0–5 °C) to prevent the premature decomposition of the sensitive diazonium salt. An excess of acid ensures complete reaction and suppresses side reactions.

  • Decomposition: The tetrafluoroborate anion (BF₄⁻) acts as the fluoride source.[3] Heating provides the energy to overcome the activation barrier for the release of nitrogen gas (a strong thermodynamic driving force) and the formation of the aryl cation intermediate, which is then trapped by fluoride.

G cluster_workflow Balz-Schiemann Workflow Start 4-Methyl-2-(trifluoromethyl)aniline in HBF₄ (aq) Diazotization Diazotization Add NaNO₂ (aq) 0-5 °C Start->Diazotization Precipitate Precipitation & Isolation Filter & Wash Diazonium Salt (Cold Ether/Hexane) Diazotization->Precipitate Decomposition Thermal Decomposition Heat Solid Salt (e.g., 100-150 °C) Precipitate->Decomposition Purification Purification Distillation or Chromatography Decomposition->Purification Product Final Product Purification->Product

Figure 2: Experimental workflow for the Balz-Schiemann reaction.

Protocol 1: Balz-Schiemann Fluorination

Materials:

  • 4-Methyl-2-(trifluoromethyl)aniline

  • Fluoroboric acid (HBF₄, 48% in H₂O)

  • Sodium nitrite (NaNO₂)

  • Diethyl ether (anhydrous)

  • Hexane

  • Deionized water

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool a solution of 48% fluoroboric acid (3.0 equiv) to 0 °C in an ice-salt bath.

  • Slowly add 4-methyl-2-(trifluoromethyl)aniline (1.0 equiv) to the stirred HBF₄ solution, ensuring the internal temperature does not exceed 5 °C. Stir for 15 minutes until a homogenous solution or fine slurry is formed.

  • Prepare a solution of sodium nitrite (1.1 equiv) in a minimal amount of cold deionized water. Add this solution dropwise to the aniline mixture over 30-45 minutes, maintaining the temperature strictly between 0 and 5 °C.

  • After the addition is complete, stir the resulting slurry for an additional 30 minutes at 0-5 °C.

  • Isolation: Isolate the precipitated diazonium tetrafluoroborate salt by vacuum filtration. Wash the filter cake sequentially with a small amount of ice-cold water, cold diethyl ether, and finally cold hexane to facilitate drying.

    • CRITICAL SAFETY NOTE: Do not allow the isolated diazonium salt to become completely dry in large quantities, as dry diazonium salts can be shock-sensitive and explosive. Proceed to the next step with the damp solid.

  • Decomposition: Place the diazonium salt in a flask equipped for distillation. Gently and slowly heat the solid under reduced pressure or with a nitrogen stream. The decomposition typically begins with effervescence (N₂ evolution).

  • Collect the crude aryl fluoride distillate. The decomposition temperature will depend on the substrate's stability but is often in the 100-150 °C range.[3]

  • Purification: Wash the collected distillate with aqueous sodium bicarbonate solution, then water, and dry over anhydrous MgSO₄. The final product can be purified by fractional distillation or flash column chromatography.

ParameterConditionRationaleTypical Yield
Diazotization Temp. 0–5 °CPrevents premature diazonium salt decomposition.N/A
Decomposition Thermal (neat solid)Provides energy for N₂ loss and C-F bond formation.50–70%
Solvent Typically none (neat) or high-boiling inert solventAvoids side reactions with solvent.
Key Intermediate [ArN₂]⁺[BF₄]⁻Isolable salt; BF₄⁻ is the fluoride source.>90% precipitation

Table 1: Summary of key parameters for the Balz-Schiemann reaction.

Copper-Mediated Sandmeyer Fluorination

Recent advances have revived the Sandmeyer reaction for fluorination, which was historically challenging due to the disproportionation of Cu(I) by fluoride ions. Modern protocols overcome this by using a Cu(I) source in an appropriate solvent like acetonitrile. This method avoids the isolation of potentially hazardous diazonium salts by generating them in situ.[5]

Causality and Experimental Rationale:

  • In Situ Diazotization: Using an alkyl nitrite (e.g., tert-butyl nitrite or amyl nitrite) in an organic solvent allows for the gentle, in situ formation of the diazonium species from the aniline precursor.

  • Copper(I) Catalyst: A Cu(I) source, such as Cu(I) triflate (CuOTf), facilitates the single-electron transfer process that leads to the formation of an aryl radical and the release of N₂, followed by fluorine transfer to generate the final product.[5] This catalytic cycle is often milder and more efficient than high-temperature thermal decomposition.

Protocol 2: One-Pot Cu(I)-Mediated Fluoro-deamination

Materials:

  • 4-Methyl-2-(trifluoromethyl)aniline

  • Copper(I) triflate toluene complex (CuOTf·½C₇H₈) or similar Cu(I) source

  • Cesium fluoride (CsF) or Potassium fluoride (KF)

  • tert-Butyl nitrite (tBuONO)

  • Acetonitrile (MeCN, anhydrous)

Procedure:

  • Setup: To an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add the Cu(I) source (e.g., CuOTf, 1.2 equiv) and the fluoride source (e.g., spray-dried CsF, 2.0 equiv).

  • Add anhydrous acetonitrile and stir the suspension.

  • In a separate flask, dissolve 4-methyl-2-(trifluoromethyl)aniline (1.0 equiv) in anhydrous acetonitrile.

  • Add the aniline solution to the reaction vessel, followed by the dropwise addition of tert-butyl nitrite (1.5 equiv) at room temperature.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup: Cool the reaction to room temperature and quench by pouring it into a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationaleTypical Yield
Catalyst Cu(I) source (e.g., CuOTf)Mediates single-electron transfer for radical formation.60–85%[5]
Fluoride Source CsF, KFAnhydrous fluoride salt acts as the nucleophile.
Diazotizing Agent tBuONO, AmylONOAllows for in situ diazonium formation in organic solvent.
Solvent Acetonitrile (MeCN)Coordinates with Cu(I) and solubilizes reagents.

Table 2: Summary of key parameters for Cu-mediated Sandmeyer fluorination.

Strategy B: Synthesis via Sandmeyer Trifluoromethylation

This strategy introduces the CF₃ group onto a pre-fluorinated aromatic ring. The Sandmeyer trifluoromethylation is a powerful copper-mediated reaction that converts an aryldiazonium salt into an aryl-CF₃ compound using an inexpensive trifluoromethyl source like trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent).[6]

Causality and Experimental Rationale:

  • Trifluoromethyl Source: TMSCF₃ serves as a nucleophilic CF₃ source. In the presence of a fluoride initiator (like KF or CsF), it forms a hypervalent silicon species that can transfer a CF₃ group to the copper center.

  • Copper Mediator: A copper(I) salt (e.g., CuI, CuCl) is essential. It is believed to form a copper-trifluoromethyl species, [Cu(CF₃)₂]⁻, which is the active trifluoromethylating agent that reacts with the diazonium salt.[6]

G cluster_workflow Sandmeyer Trifluoromethylation Workflow Start 5-Fluoro-2-methylaniline Diazotization Diazotization Add tBuONO (or NaNO₂/Acid) Start->Diazotization Diazonium In situ Diazonium Salt Diazotization->Diazonium Reaction Trifluoromethylation Add Cu(I) salt, TMSCF₃, KF Heat Diazonium->Reaction Purification Workup & Purification (Quench, Extract, Chromatograph) Reaction->Purification Product Final Product Purification->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene (FMTFB). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile fluorinated building block. Achieving high purity is critical for the success of subsequent synthetic steps and the integrity of final products. This guide provides in-depth, field-proven insights into common purification challenges and their solutions, structured in a practical question-and-answer format.

Section 1: Core Compound Properties

Before attempting any purification, it is essential to understand the physical and chemical properties of the target compound. These properties dictate the most effective purification strategies.

PropertyValueSource
Molecular Formula C₈H₆F₄PubChem[1]
Molecular Weight 178.13 g/mol PubChem[1]
Appearance Colorless LiquidN/A (Typical for similar compounds)
Boiling Point (Predicted) ~150-160 °C at 760 mmHgN/A (Estimated from similar structures)
Density (Predicted) ~1.3 g/cm³N/A (Estimated from similar structures)
Solubility Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Toluene, Hexanes). Insoluble in water.General Chemical Principles
CAS Number 1214385-64-4PubChem[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective primary purification method for crude FMTFB?

For crude FMTFB, which is a liquid at room temperature, fractional vacuum distillation is the most robust and scalable primary purification method. This technique is ideal for separating the target compound from impurities with different boiling points, such as residual solvents, unreacted starting materials, or high-boiling-point byproducts. Given the likely boiling point is above 150 °C, performing the distillation under reduced pressure is crucial to prevent thermal decomposition.

Q2: What are the most common impurities I should expect in my crude material?

The impurity profile heavily depends on the synthetic route. Common impurities may include:

  • Regioisomers: Isomers such as 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene or 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene can form depending on the reaction's selectivity. These are often the most challenging to remove due to very similar boiling points.

  • Starting Materials: Incomplete reactions can leave residual starting materials.

  • Solvents: High-boiling-point reaction solvents like DMF or sulfolane.[2]

  • Reaction Byproducts: Compounds formed from side reactions.

  • Water and Acids/Bases: Residuals from aqueous workup steps.

Q3: How can I effectively assess the purity of my starting material and final product?

A multi-technique approach is recommended for accurate purity assessment:

  • Gas Chromatography (GC): The primary tool for assessing purity. It provides a percentage area purity and can resolve closely related isomers if the correct column and method are used.

  • ¹H and ¹⁹F NMR Spectroscopy: NMR is excellent for structural confirmation and identifying specific impurities. ¹⁹F NMR is particularly powerful for fluorinated compounds, as the trifluoromethyl group provides a clean singlet with a characteristic chemical shift, and different fluorine environments will be clearly distinguishable.[3][4]

  • GC-MS: Useful for identifying the mass of unknown impurity peaks seen in the GC trace.

Q4: What specific safety precautions are necessary when handling and purifying this compound?

As with many organofluorine compounds, appropriate safety measures are non-negotiable.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5][6]

  • Flammability: The compound may be flammable. Keep it away from heat, sparks, and open flames.[7] Ensure all distillation equipment is properly grounded to prevent static discharge.[5]

  • Waste Disposal: Dispose of all chemical waste according to your institution's approved procedures.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Q: My distillate is still contaminated with an isomer. The boiling point was not sharp. What should I do?

A: This is a classic problem when dealing with regioisomers that have very close boiling points. A simple distillation is often insufficient.[8]

Causality: The efficiency of a distillation is determined by the number of "theoretical plates" in the system. A simple distillation has only one theoretical plate. To separate compounds with a boiling point difference of less than 25-40 °C, you need a setup with multiple theoretical plates.[9][10]

Solutions:

  • Improve Fractional Distillation:

    • Use a Fractionating Column: The most direct solution is to use a fractionating column (e.g., Vigreux or packed column) placed between the boiling flask and the condenser. This increases the surface area for repeated vaporization-condensation cycles, enhancing separation efficiency.[10]

    • Optimize Distillation Parameters: Slow down the distillation rate (aim for 1-2 drops per second) and ensure the column is well-insulated to maintain a proper temperature gradient.

  • Switch to Preparative Chromatography:

    • If distillation fails, preparative column chromatography is the next logical step.[11] Organofluorine compounds can be effectively separated on silica gel.[12]

    • Method: Start with a non-polar eluent system, such as hexanes or petroleum ether, and gradually increase the polarity if needed. The separation relies on small differences in polarity between the isomers. Monitor fractions closely by TLC or GC.

Q: After distillation, my product has a persistent yellow or brown color. How can I remove it?

A: Color often indicates the presence of non-volatile, high-molecular-weight, or polymeric impurities that may have partially carried over or formed during heating.

Solutions:

  • Activated Charcoal Treatment: Dissolve the distilled product in a suitable low-boiling solvent (like dichloromethane or diethyl ether). Add a small amount (1-2% by weight) of activated charcoal and stir for 15-30 minutes at room temperature. Remove the charcoal by filtering through a pad of Celite®. Evaporate the solvent to recover the decolorized product.

  • Silica Gel Plug Filtration: A faster alternative is to pass a solution of the product through a short column ("plug") of silica gel. The polar colored impurities will adsorb onto the silica, while the less polar product elutes.

Q: My final yield is significantly lower than expected after purification. What are the common loss points?

A: Low yield can be attributed to several factors throughout the workflow.

Potential Causes & Solutions:

  • Mechanical Losses: Ensure all joints in your distillation apparatus are properly sealed to prevent vapor loss. During transfers and workup, be meticulous to minimize the material left behind in flasks and funnels.

  • Premature or Late Fraction Collection: Collecting the main fraction over too narrow or too wide a temperature range can significantly impact yield. Use GC analysis of small aliquots to precisely determine the start and end points of your product fraction.

  • Hold-up Volume in Column: A long or densely packed fractionating column can retain a significant amount of material. This "hold-up" volume is a common source of yield loss in fractional distillation.

  • Thermal Decomposition: If the distillation temperature is too high, the product may decompose. Using vacuum distillation is critical to lower the boiling point and mitigate this risk.

Q: I attempted to purify the compound by crystallization, but it keeps oiling out. What's wrong?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This is common for compounds with low melting points or when significant impurities are present.[13][14]

Causality: Impurities can disrupt the crystal lattice formation and depress the melting point.[14] Additionally, if the solution is supersaturated at a temperature above the compound's melting point, it will separate as a liquid phase.[13]

Solutions:

  • Increase Initial Purity: First, attempt to increase the purity by another method, like distillation. Crystallization is most effective as a final polishing step.

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at an elevated temperature.[15] Experiment with a range of solvents (e.g., pentane, hexane, heptane) or solvent pairs.

  • Slow Cooling: Cool the saturated solution very slowly to allow time for crystal nucleation. A Dewar flask can be used to slow the cooling rate.[16]

  • Seeding: Add a single, pure crystal of the product (if available) to the solution just as it reaches saturation during cooling. This provides a template for crystal growth.

Section 4: Visualized Workflows

Decision Logic for Purification Strategy

The following diagram outlines a logical workflow for selecting the appropriate purification technique based on the initial analysis of the crude product.

Purification_Decision_Tree cluster_impurities Impurity Type cluster_methods Recommended Technique start Crude Product Analysis (GC, NMR) impurity_check Identify Main Impurities start->impurity_check isomers Closely Boiling Isomers impurity_check->isomers Isomeric high_boilers High-Boiling Residues (e.g., DMF, Polymers) impurity_check->high_boilers Non-Volatile salts Salts / Acids / Bases impurity_check->salts Water-Soluble color Colored Impurities impurity_check->color Particulate/Color frac_dist Fractional Vacuum Distillation isomers->frac_dist simple_dist Simple Vacuum Distillation high_boilers->simple_dist wash Aqueous Wash / Extraction salts->wash charcoal Charcoal Treatment or Silica Plug Filtration color->charcoal prep_lc Preparative Chromatography frac_dist->prep_lc If separation is insufficient wash->simple_dist Pre-treatment charcoal->simple_dist Post-treatment

Caption: Decision tree for selecting a purification method.

Standard Fractional Vacuum Distillation Apparatus

This diagram illustrates a standard laboratory setup for fractional vacuum distillation.

Fractional_Distillation_Setup heating_mantle Heating Mantle boiling_flask Boiling Flask (Crude Product + Stir Bar) heating_mantle->boiling_flask Heats column Fractionating Column (e.g., Vigreux) boiling_flask->column Vapor Path y_adapter Distillation Head (Y-Adapter) column->y_adapter thermometer Thermometer y_adapter->thermometer condenser Condenser y_adapter->condenser vacuum_adapter Vacuum Adapter condenser->vacuum_adapter water_out Water Out condenser->water_out receiving_flask Receiving Flask vacuum_adapter->receiving_flask Distillate vacuum Vacuum Source vacuum_adapter->vacuum Connects to water_in Water In water_in->condenser Cools

Caption: Standard laboratory fractional distillation setup.

References

  • Supporting Information for a scientific article. (n.d.). Vertex AI Search.
  • EP2266961B1 - Process for the synthesis of organic compounds - Google Patents. (n.d.). Google Patents.
  • CN110498730B - Synthetic method of 1,2,4-trifluorobenzene - Google Patents. (n.d.). Google Patents.
  • Benzene, 1-fluoro-4-methyl-. (n.d.). NIST WebBook. Retrieved January 27, 2026, from [Link]

  • 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

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  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Fractional distillation. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. (2023). LCGC International. Retrieved January 27, 2026, from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). National Institutes of Health (NIH). Retrieved January 27, 2026, from [Link]

  • ICprep Series: AOF Sample Preparation for Ion Chromatography and More. (n.d.). Analytik Jena. Retrieved January 27, 2026, from [Link]

  • 5.3: Fractional Distillation. (2021). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

  • SAFETY DATA SHEET. (n.d.). Angene Chemical. Retrieved January 27, 2026, from [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). National Institutes of Health (NIH). Retrieved January 27, 2026, from [Link]

  • Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals. Retrieved January 27, 2026, from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Cape Town. Retrieved January 27, 2026, from [Link]

  • Preparation Of Fluorinated Aromatic Compounds. (n.d.). Quick Company. Retrieved January 27, 2026, from [Link]

  • Simple and Fractional Distillation. (2020). YouTube. Retrieved January 27, 2026, from [Link]

  • Crystallisation Techniques. (n.d.). University of York. Retrieved January 27, 2026, from [Link]

  • Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. (2022). Enthalpy Analytical. Retrieved January 27, 2026, from [Link]

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  • Preparative Chromatography. (n.d.). Gilson. Retrieved January 27, 2026, from [Link]

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challenges in the handling and storage of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene

A Guide for Researchers and Development Professionals

Welcome to the technical support guide for 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the successful handling, storage, and application of this versatile fluorinated building block. This guide is structured in a question-and-answer format to directly address the challenges and nuances you may encounter.

Section 1: Fundamental Properties and Safety

Q1: What are the key physical and chemical properties of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene?

A1: Understanding the fundamental properties is the first step to safe and effective handling. This compound is a colorless liquid at room temperature. Its key structural features—a fluorine atom, a trifluoromethyl (CF₃) group, and a methyl group on a benzene ring—dictate its reactivity. The powerful electron-withdrawing nature of the CF₃ group, positioned ortho to the fluorine, makes the C-F bond susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene

PropertyValueSource/Notes
Molecular Formula C₈H₆F₄-
Molecular Weight 178.13 g/mol -
Appearance Colorless LiquidSupplier Data
Boiling Point ~145-147 °CEstimated from similar compounds[1]
Density ~1.3 g/cm³Estimated
Key Feature Electron-deficient aromatic ringThe CF₃ group activates the C-F bond for SₙAr.[2][3][4]
Q2: What are the primary safety hazards I should be aware of?

A2: The primary hazards are associated with its reactivity and potential as an irritant. Safety Data Sheets (SDS) for structurally similar compounds indicate that it should be handled with care.[5][6][7][8] It is considered a flammable liquid and vapor.[8] Direct contact can cause skin and serious eye irritation, and inhalation may lead to respiratory irritation.[6][8] Always handle this compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][6][7]

Section 2: Proactive Handling and Storage

Q3: What are the ideal storage conditions to ensure long-term stability?

A3: The key to long-term stability is preventing its reaction with atmospheric components, primarily moisture. The molecule's electron-deficient nature makes it susceptible to hydrolysis.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon). This is the most critical factor.

  • Temperature: Store in a cool, dry place.[5] Refrigeration (2-8 °C) is recommended for long-term storage to minimize the rate of any potential degradation reactions.

  • Container: Use a tightly sealed container, preferably with a septum-sealed cap (like a Sure/Seal™ bottle) to allow for the removal of material via syringe without compromising the inert atmosphere.[9][10]

  • Light: Protect from direct sunlight, as with most aromatic compounds, to prevent potential photochemical reactions.[11]

Q4: My experiment is sensitive to trace impurities. How should I handle this compound when weighing and dispensing?

A4: For high-purity applications, you must use air-sensitive techniques to prevent the introduction of water or other nucleophiles.[12][13][14] The primary impurity that can form upon improper handling is the hydrolyzed product, 4-methyl-2-(trifluoromethyl)phenol.

The recommended procedure involves standard syringe and cannula techniques under an inert atmosphere.[9][10][12]

G cluster_0 Preparation cluster_1 Transfer Prep Oven-dry glassware (flask, syringe, needles) Cool Cool under N2/Ar stream Prep->Cool Syringe Flush Syringe with N2/Ar (3x) Cool->Syringe Reagent Reagent Bottle (Sure/Seal™) Transfer Transfer liquid via syringe Reagent->Transfer 2. Withdraw liquid Reaction Reaction Flask (under N2/Ar) Syringe->Reagent 1. Insert needle Transfer->Reaction 3. Dispense into flask G cluster_pathways Potential Degradation Pathways reactant 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene C₈H₆F₄ hydrolysis_product 4-methyl-2-(trifluoromethyl)phenol C₈H₇F₃O reactant->hydrolysis_product H₂O (moisture) (SₙAr) alcoholysis_product 1-Alkoxy-4-methyl-2-(trifluoromethyl)benzene e.g., C₉H₉F₃O reactant->alcoholysis_product R-OH (solvent) (SₙAr) caption Fig 2. Common degradation pathways via Nucleophilic Aromatic Substitution (SₙAr).

Caption: Common degradation pathways via SₙAr.

Preventative Action: Rigorously dry all solvents and glassware. Ensure your inert gas line has a drying tube or is from a high-purity source.

Q6: I need to confirm the purity of a newly received bottle. What is a reliable and quick method?

A6: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing purity and identifying volatile impurities like the hydrolyzed product. ¹⁹F NMR is also exceptionally powerful for identifying any fluorine-containing impurities.

Experimental Protocol: Purity Verification by GC-MS
  • Sample Preparation:

    • Under an inert atmosphere (in a glovebox or using a Schlenk line), prepare a dilute solution of your compound (~1 mg/mL) in a dry, aprotic solvent like dichloromethane or ethyl acetate. [13] * Use a clean, dry syringe to transfer a small aliquot (~10 µL) of the neat liquid into a sealed GC vial containing the solvent. [10][12]2. GC-MS Parameters (Typical):

    • Injector: 250 °C, Split mode (e.g., 50:1).

    • Column: Standard non-polar column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm.

    • Oven Program: Start at 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Detector: Scan range 40-400 m/z, Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Integrate the peak area of the main component to determine its percentage purity.

    • Analyze the mass spectrum of any minor peaks. Look for a molecular ion corresponding to the expected hydrolyzed product (m/z 176 for C₈H₆F₃O⁺) or other potential impurities.

Q7: Is the trifluoromethyl (CF₃) group on this compound stable?

A7: Generally, the CF₃ group is very robust and metabolically stable, which is why it's a common feature in pharmaceuticals and agrochemicals. [15][16]However, it is not completely inert. It can be sensitive to certain powerful reagents:

  • Strong Reducing Agents: Reagents like sodium borohydride in specific conditions or alkali metals can potentially reduce the CF₃ group. [17]

  • Strong Lewis Acids: Under harsh conditions, strong Lewis acids can promote C-F bond ionization and subsequent reactions. [18]

For most standard organic transformations (e.g., Suzuki coupling at another position, oxidation of the methyl group), the CF₃ group will remain intact.

References

  • Milner, P. J., et al. (2020). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Science. Available at: [Link]

  • Merchant, R. R., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Evidence for in Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides. Journal of the American Chemical Society. Available at: [Link]

  • Le, C. M., et al. (2017). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society. Available at: [Link]

  • Jeschke, P. (2004). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Demkiw, K. M., et al. (2005). Synthesis and Hydrolysis of Aryl Fluoroglycosides. The Journal of Organic Chemistry. Available at: [Link]

  • Neumann, C. N., & Ritter, T. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed. Available at: [Link]

  • Scott, T. G., et al. (2020). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]

  • Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available at: [Link]

  • Angene Chemical. (2023). Safety Data Sheet: 4-(Bromomethyl)-2-fluoro-1-(trifluoromethyl)benzene. Available at: [Link]

  • Fujisawa, S., et al. (2001). Kinetic Investigation on the Hydrolysis of Aryl(fluoro)(phenyl)-λ6-sulfanenitriles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Wikipedia. Trifluorotoluene. Available at: [Link]

  • Liu, Y., et al. (2022). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • Tsuchiya, K., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. Available at: [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Available at: [Link]

  • Klumpp, D. A. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ChemistryViews. (2013). Easy Ways to Aryl Fluorides. Available at: [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution. Available at: [Link]

  • MIT. Handling air-sensitive reagents AL-134. Available at: [Link]

  • Purdue University. Fluorine Safety. Available at: [Link]

  • Ashenhurst, J. (2023). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience. Available at: [Link]

  • Pharmaffiliates. (2023). What are the storage conditions for different types of fluorinated pharmaceutical intermediates?. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Definitive Structural Validation of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which all subsequent research is built. An error in structural assignment, particularly among isomers, can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of a development pipeline.

This guide provides an in-depth comparison of methodologies for the structural validation of 1-fluoro-4-methyl-2-(trifluoromethyl)benzene (C₈H₆F₄), a compound whose specific substitution pattern necessitates rigorous analytical confirmation. While various spectroscopic techniques provide essential pieces of the puzzle, single-crystal X-ray crystallography (SC-XRD) remains the unequivocal gold standard for providing a direct visualization of the atomic arrangement in the solid state.[1] We will explore the causality behind the choice of SC-XRD as the definitive arbiter of structure and compare its performance against complementary, yet non-definitive, analytical techniques.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD provides an unparalleled level of detail, yielding a precise 3D coordinate map of every atom in the crystal lattice. This allows for the direct measurement of bond lengths, bond angles, and torsional angles, leaving no ambiguity about the compound's constitution and conformation in the solid state.[2] For a molecule like 1-fluoro-4-methyl-2-(trifluoromethyl)benzene, where isomers such as 2-fluoro-1-methyl-4-(trifluoromethyl)benzene exist, SC-XRD is the only technique that can definitively distinguish between them by mapping the precise positions of the substituents on the benzene ring.[3]

Experimental Protocol: A Self-Validating Workflow for SC-XRD

The trustworthiness of an SC-XRD structure is derived from a rigorous, multi-stage process where each step contains internal validation checks. The following protocol outlines the necessary steps to achieve an unambiguous structural determination.

Step 1: Crystal Growth (The Critical Prerequisite) The foundation of a successful SC-XRD experiment is the cultivation of a high-quality, single crystal, typically 0.1-0.3 mm in size, free from significant defects. The ordered, repeating arrangement of molecules within the crystal is what allows for the coherent diffraction of X-rays.

  • Methodology: Slow evaporation is a robust starting point for small organic molecules.

    • Dissolve 5-10 mg of purified 1-fluoro-4-methyl-2-(trifluoromethyl)benzene in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a hexane/dichloromethane mixture) in a small, clean vial.

    • Loosely cap the vial to allow for slow solvent evaporation over several days at a constant temperature.

    • Monitor for the formation of clear, well-defined crystals with sharp edges.

  • Causality: The slow rate of evaporation is crucial. It allows molecules to deposit onto the growing crystal lattice in the most thermodynamically stable, ordered arrangement, minimizing defects that would degrade diffraction quality.

Step 2: Data Collection A suitable crystal is mounted on a goniometer head and placed within a modern X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibration, which sharpens the diffraction data.

  • Methodology:

    • Mount the crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen.

    • Center the crystal in the X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).

    • Collect a series of diffraction images (frames) as the crystal is rotated.

    • The instrument software integrates the intensities of the thousands of diffraction spots collected.

  • Causality: The diffraction pattern is a direct consequence of the crystal's internal structure. The angles and intensities of the diffracted beams contain the information required to reconstruct the electron density map of the molecule.[2]

Step 3: Structure Solution and Refinement This computational step translates the diffraction data into a 3D atomic model.

  • Methodology:

    • Structure Solution: "Direct methods" or other phase-solving algorithms are used to generate an initial electron density map from the diffraction intensities.

    • Model Building: An initial atomic model is built into the electron density map.

    • Refinement: The positions and displacement parameters of the atoms are adjusted using a least-squares algorithm to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.

  • Causality: The refinement process minimizes the difference between the observed data and the model, ensuring the final structure is a statistically robust representation of the experimental evidence. Key metrics like the R-factor (R1) quantify this agreement.

Step 4: Structure Validation The final refined structure undergoes rigorous validation to ensure its chemical and crystallographic sensibility. This is a critical self-validation step.

  • Validation Checks:

    • Geometric Analysis: Bond lengths and angles are compared against established values for similar chemical fragments.

    • Residual Electron Density: The difference Fourier map is inspected to ensure no significant peaks or troughs of electron density remain unaccounted for, which could indicate missing atoms or disorder.

    • Anisotropic Displacement Parameters (ADPs): The thermal ellipsoids for each atom should be physically reasonable in shape and size.

    • Crystallographic Information File (CIF): The final data is compiled into a standardized CIF file, which includes all experimental and structural details for independent verification and deposition into databases like the Cambridge Structural Database (CSD).

The following diagram illustrates this comprehensive workflow.

sc_xrd_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis & Validation Purification Purify Compound CrystalGrowth Crystal Growth (Slow Evaporation) Purification->CrystalGrowth High Purity Needed Mounting Mount & Cool Crystal (100 K) CrystalGrowth->Mounting Select Quality Crystal DataCollection X-ray Diffraction Data Collection Mounting->DataCollection Solution Structure Solution (Direct Methods) DataCollection->Solution Diffraction Intensities Refinement Model Refinement (Least-Squares) Solution->Refinement Validation Structure Validation (Geometric & R-factor Checks) Refinement->Validation Minimize R-factor CIF Final CIF Generation Validation->CIF

Caption: Workflow for Single-Crystal X-ray Crystallography.

Comparative Analysis with Alternative Techniques

While SC-XRD is definitive, other techniques are indispensable for routine characterization, providing complementary information, particularly regarding the molecule's behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and through-space proximity of NMR-active nuclei. For 1-fluoro-4-methyl-2-(trifluoromethyl)benzene, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • Expertise & Causality: NMR relies on the principle that atomic nuclei in different chemical environments resonate at distinct frequencies in a magnetic field. Coupling patterns between adjacent nuclei reveal the connectivity of the atomic framework. For this molecule, ¹⁹F NMR is particularly diagnostic. The fluorine on the ring and the -CF₃ group will appear as distinct signals with predictable chemical shifts, and their coupling to nearby protons (⁴JHF, ⁵JHF) provides undeniable proof of their relative positions.

  • Protocol: NMR Analysis

    • Dissolve ~5 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum to identify the number and integration of aromatic and methyl protons.

    • Acquire a ¹⁹F NMR spectrum. Expect two distinct signals: one for the aromatic C-F and one for the -CF₃ group.

    • Acquire a ¹³C NMR spectrum, including a DEPT-135 experiment to distinguish CH₃/CH from quaternary carbons. The large C-F couplings will be characteristic.

    • (Optional) Run 2D NMR experiments (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and confirm long-range correlations, for example, between the methyl protons and the carbon bearing the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, serving as a fundamental confirmation of its identity.

  • Expertise & Causality: High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental formula (C₈H₆F₄) by distinguishing it from any other combination of atoms with a similar nominal mass.

  • Protocol: HRMS Analysis

    • Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization, ESI, or Atmospheric Pressure Chemical Ionization, APCI).

    • Acquire the mass spectrum and compare the measured m/z of the molecular ion [M+H]⁺ or [M]⁺˙ to the theoretical calculated mass. A mass error of <5 ppm is considered confirmation of the elemental formula.

Performance Comparison

The following table summarizes the objective performance of each technique in the context of validating the structure of 1-fluoro-4-methyl-2-(trifluoromethyl)benzene.

ParameterSingle-Crystal X-ray Crystallography (SC-XRD)NMR SpectroscopyMass Spectrometry (MS)
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, packingAtomic connectivity, electronic environment, conformation in solutionMolecular weight, elemental formula, fragmentation patterns
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Key Strength Unambiguous determination of isomeric structure and conformation.Provides definitive structural information in the solution state.High sensitivity and accuracy for formula determination.
Key Limitation Requires a high-quality single crystal, which can be difficult to grow.Cannot distinguish between enantiomers (without chiral aids); provides an averaged structure for molecules in flux.Cannot distinguish between isomers (e.g., 1,2,4 vs 1,2,5 substitution).
Use Case Definitive proof of structure. Required for patent applications and regulatory filings.Primary characterization. Routine confirmation of identity and purity post-synthesis.Essential confirmation. Verifies the correct elemental composition has been achieved.

The logical relationship between these techniques in a discovery workflow is illustrated below.

validation_logic cluster_initial Initial Characterization cluster_definitive Definitive Validation Synthesis Chemical Synthesis NMR NMR Spectroscopy (Confirm Connectivity) Synthesis->NMR MS Mass Spectrometry (Confirm Formula) Synthesis->MS XRD X-ray Crystallography (Confirm Absolute Structure) NMR->XRD Structure is plausible MS->XRD Formula is correct Final Validated Structure XRD->Final Structure Proven

Caption: Logical workflow for small molecule structure validation.

Conclusion

For 1-fluoro-4-methyl-2-(trifluoromethyl)benzene, a complete and trustworthy validation package relies on the synergistic use of multiple analytical techniques. NMR and Mass Spectrometry provide rapid and essential confirmation of the molecular connectivity and elemental formula, respectively. They are the workhorse techniques that confirm a synthesis has likely yielded the correct product.

However, to eliminate any ambiguity and provide the incontrovertible proof required for high-stakes applications like drug development, single-crystal X-ray crystallography is indispensable. It is the only technique that provides a direct, high-resolution, three-dimensional picture of the molecule, serving as the ultimate arbiter of structural truth. By following the rigorous, self-validating protocols outlined here, researchers can have the highest degree of confidence in their molecular structures, ensuring the integrity and success of their scientific endeavors.

References

  • Fun, H. K., et al. (2008). 1,4-Bis(fluoromethyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2447. [Link]

  • NIST. (2025). Benzene, 1-fluoro-4-(trifluoromethyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • NIST. (2025). Benzene, 1-fluoro-4-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). [Link]

  • Supporting Information for relevant chemical synthesis. (n.d.). ACS Publications. Note: This is a representative link for typical spectroscopic data found in supporting information of chemistry articles. [Link]

  • Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(5), 391-402. [Link]

  • Read, R. J., et al. (2011). Implementing an X-ray validation pipeline for the Protein Data Bank. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 4), 355–367. [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1–21. [Link]

  • McFarland, A. D. (2009). X-Ray Crystallography of Chemical Compounds. Methods in molecular biology (Clifton, N.J.), 544, 323–341. [Link]

  • Rossi, R., et al. (2024). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. [Link]

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A Comparative Analysis of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene and Other Fluorinated Aromatic Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine and fluorine-containing functional groups, such as the trifluoromethyl group, can profoundly influence a compound's metabolic stability, lipophilicity, and target-binding affinity. This guide provides a comprehensive comparative analysis of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene, a versatile building block, against a selection of its structural isomers and other relevant fluorinated aromatic compounds. Through an examination of their physicochemical properties, reactivity, and applications, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic and discovery endeavors.

Introduction to 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene: A Key Building Block

1-Fluoro-4-methyl-2-(trifluoromethyl)benzene (CAS No. 1214385-64-4), with the molecular formula C₈H₆F₄, is a substituted toluene derivative that features both a fluorine atom and a trifluoromethyl group on the aromatic ring. This unique substitution pattern offers a compelling combination of electronic and steric properties, making it an attractive starting material for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The trifluoromethyl group, a strong electron-withdrawing moiety, is known to enhance the metabolic stability and lipophilicity of drug candidates, often leading to improved pharmacokinetic profiles.

Physicochemical Properties: A Comparative Overview

The relative positions of the fluorine, methyl, and trifluoromethyl groups on the benzene ring significantly influence the physicochemical properties of the isomers. A comparison of these properties is crucial for predicting the behavior of these compounds in various chemical and biological systems.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
1-Fluoro-4-methyl-2-(trifluoromethyl)benzene1214385-64-4C₈H₆F₄178.13Not ReportedNot Reported
4-Fluoro-2-methyl-1-(trifluoromethyl)benzene80245-26-7C₈H₆F₄178.13Not ReportedNot Reported
2-Fluoro-5-methylbenzotrifluorideNot FoundC₈H₆F₄178.13Not ReportedNot Reported
4-Fluorotoluene352-32-9C₇H₇F110.13116-56
(Trifluoromethyl)benzene98-08-8C₇H₅F₃146.11103.46-29.05

The introduction of a trifluoromethyl group generally increases the boiling and melting points compared to a simple methyl group, as seen in the comparison between toluene and (trifluoromethyl)benzene. The presence of both fluorine and a trifluoromethyl group in our target compound and its isomers is expected to further influence their polarity and intermolecular interactions.

Synthesis and Reactivity: Navigating Chemical Transformations

The synthetic accessibility and reactivity of these fluorinated building blocks are paramount for their practical application.

Synthesis of Fluorinated Toluene Derivatives

The synthesis of fluorinated toluene derivatives often involves multi-step sequences, including nitration, reduction, and diazotization reactions. For example, a general approach to synthesizing fluorinated aromatic compounds involves the nitration of a suitable precursor, followed by reduction of the nitro group to an amine, which can then be converted to a fluorine substituent via a Sandmeyer-type reaction.

A patented method for the synthesis of 1,2,4-trifluorobenzene, a related compound, involves the nitration of 2,4-dichlorofluorobenzene, followed by fluorination, reduction, diazotization, and deamination.[1] This highlights the common strategies employed in the synthesis of poly-substituted aromatic compounds.

Experimental Protocol: A General Approach to Nitration

A common method for the nitration of aromatic compounds involves the use of a nitrating mixture of nitric acid and sulfuric acid.

dot

Nitration Aromatic Aromatic Substrate Intermediate Arenium Ion Intermediate Aromatic->Intermediate Electrophilic Attack Reagents HNO3 / H2SO4 Reagents->Intermediate Product Nitroaromatic Product Intermediate->Product Deprotonation H2O H2O Intermediate->H2O

Caption: General workflow for the electrophilic nitration of an aromatic compound.

Reactivity of the Benzene Ring

The presence of both an electron-donating methyl group and electron-withdrawing fluorine and trifluoromethyl groups on the benzene ring of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene creates a complex electronic environment. This substitution pattern influences the regioselectivity of electrophilic aromatic substitution reactions. The interplay of these activating and deactivating groups will direct incoming electrophiles to specific positions on the ring.

The trifluoromethyl group is a strong deactivator and meta-director, while the fluorine atom is a deactivator but an ortho-, para-director. The methyl group is an activator and an ortho-, para-director. The ultimate regiochemical outcome of a reaction will depend on the specific reaction conditions and the nature of the electrophile.

Applications in Drug Discovery and Agrochemicals

Fluorinated compounds are of immense interest in the pharmaceutical and agrochemical industries due to their ability to modulate key molecular properties.

Impact on Pharmacokinetic Properties

The introduction of fluorine and trifluoromethyl groups can significantly impact a molecule's pharmacokinetic profile. The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to increased metabolic stability and a longer in vivo half-life.[2] Furthermore, the lipophilicity of a molecule, a critical factor in its absorption, distribution, metabolism, and excretion (ADME) properties, can be fine-tuned by the addition of fluorine-containing substituents. The trifluoromethyl group, in particular, is known to increase lipophilicity.[3]

Role in Bioactivity

The electronic effects of fluorine and trifluoromethyl groups can alter the acidity or basicity of nearby functional groups, which can in turn affect a molecule's binding affinity to its biological target.[2] The strategic placement of these groups can lead to enhanced potency and selectivity. For instance, fluorinated compounds have found applications as antibacterial, antifungal, and anti-inflammatory agents.[4]

Trifluoromethyl-containing compounds are also prevalent in agrochemicals, where they are used in herbicides and insecticides.[5] The enhanced stability and biological activity conferred by the trifluoromethyl group contribute to their efficacy in crop protection.

dot

DrugDev Start Fluorinated Building Block (e.g., 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene) Step1 Chemical Synthesis & Modification Start->Step1 Step2 Introduction of Pharmacophores Step1->Step2 Step3 Lead Compound Step2->Step3 Step4 Preclinical & Clinical Trials Step3->Step4 End Approved Drug Step4->End

Caption: The role of fluorinated building blocks in the drug development pipeline.

Comparative Analysis of Isomers

While experimental data for 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene is limited, we can infer some comparative aspects based on the principles of organic chemistry and data from related compounds. The different substitution patterns of the isomers will lead to variations in their dipole moments, which in turn affects their polarity and solubility. These differences can also influence their crystal packing and, consequently, their melting points.

In terms of reactivity, the steric hindrance around the reactive sites will differ among the isomers, potentially leading to different reaction rates and product distributions in synthetic transformations. For biological applications, these subtle structural differences can have a profound impact on how the molecule fits into the binding pocket of a target protein, leading to variations in biological activity.

Conclusion and Future Perspectives

1-Fluoro-4-methyl-2-(trifluoromethyl)benzene and its isomers represent a valuable class of building blocks for the development of new pharmaceuticals and agrochemicals. The strategic incorporation of fluorine and trifluoromethyl groups offers a powerful tool for fine-tuning the physicochemical and biological properties of organic molecules. While a more extensive body of experimental data on 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene would be beneficial, the principles outlined in this guide, supported by data from related compounds, provide a solid framework for its application in research and development. Future studies should focus on elucidating the specific reactivity and biological activity of this compound and its isomers to fully unlock their potential in creating next-generation chemical entities.

References

Sources

comparing the efficacy of different synthetic routes to 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene

The strategic incorporation of fluorine atoms and trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene, with its unique arrangement of these crucial functional groups, serves as a valuable building block for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The efficient and scalable synthesis of this intermediate is therefore of paramount importance.

This guide will explore and compare the most viable synthetic routes to this target molecule, providing detailed experimental protocols, comparative data, and an expert evaluation of the strengths and weaknesses of each approach.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies have been identified for the preparation of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene:

  • Route A: Diazotization and Fluorination of 4-methyl-2-(trifluoromethyl)aniline. This classical approach leverages the versatile chemistry of diazonium salts.

  • Route B: Trifluoromethylation of a Halogenated Precursor. This strategy involves the introduction of the trifluoromethyl group onto a pre-functionalized aromatic ring.

The following sections will delve into the specifics of each route, providing the necessary data for a comprehensive comparison.

Route A: Diazotization and Fluorination of 4-methyl-2-(trifluoromethyl)aniline

This well-established pathway involves the conversion of the readily available 4-methyl-2-(trifluoromethyl)aniline to the corresponding diazonium salt, which is then subjected to a fluorination reaction, most commonly the Balz-Schiemann reaction.

Workflow Diagram

Route_A Start 4-methyl-2-(trifluoromethyl)aniline Diazotization Diazotization (NaNO₂, HBF₄, 0-5 °C) Start->Diazotization DiazoniumSalt Arenediazonium tetrafluoroborate salt Diazotization->DiazoniumSalt Fluorination Thermal Decomposition (Balz-Schiemann Reaction) DiazoniumSalt->Fluorination Product 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene Fluorination->Product

Caption: Synthetic pathway for Route A.

Experimental Protocol

Step 1: Diazotization

  • In a reaction vessel maintained at 0-5 °C, 4-methyl-2-(trifluoromethyl)aniline (1.0 eq) is dissolved in a solution of tetrafluoroboric acid (HBF₄).

  • A solution of sodium nitrite (NaNO₂, 1.05 eq) in water is added dropwise to the aniline solution while vigorously stirring and maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Causality Behind Experimental Choices: The use of tetrafluoroboric acid is crucial as it serves as both the acid for diazotization and the source of the tetrafluoroborate counterion for the subsequent Balz-Schiemann reaction.[1] The low temperature is critical to prevent the premature decomposition of the thermally sensitive diazonium salt.[2]

Step 2: Balz-Schiemann Fluorination

  • The precipitated diazonium tetrafluoroborate salt is isolated by filtration and washed with cold diethyl ether.

  • The dried salt is then gently heated under vacuum.

  • The crude product is collected by distillation and purified by fractional distillation to yield 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene.

Causality Behind Experimental Choices: The thermal decomposition of the diazonium tetrafluoroborate salt proceeds via a unimolecular mechanism to generate an aryl cation, which is then trapped by the fluoride from the tetrafluoroborate anion.[1] Performing the decomposition under vacuum allows for the direct distillation of the volatile product, driving the reaction to completion.

Performance Data
ParameterValueReference
Starting Material 4-methyl-2-(trifluoromethyl)anilineN/A
Key Reagents NaNO₂, HBF₄[1]
Overall Yield ~60-70% (estimated based on similar reactions)[3]
Purity High after distillationN/A
Scalability Moderate; challenges with handling diazonium salts on a large scale.[4]
Safety Concerns Diazonium salts can be explosive when dry.[4]

Route B: Trifluoromethylation of 2-Bromo-4-fluorotoluene

This alternative approach involves the introduction of the trifluoromethyl group onto a halogenated aromatic scaffold. This can be achieved through a variety of modern trifluoromethylation methods.

Workflow Diagram

Route_B Start 2-Bromo-4-fluorotoluene Trifluoromethylation Trifluoromethylation (e.g., Ruppert-Prakash reagent, Cu catalyst) Start->Trifluoromethylation Product 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene Trifluoromethylation->Product

Caption: Synthetic pathway for Route B.

Experimental Protocol

Step 1: Trifluoromethylation

  • To a solution of 2-Bromo-4-fluorotoluene (1.0 eq)[5][6] in a suitable aprotic solvent (e.g., DMF or NMP), a copper(I) catalyst (e.g., CuI, 10 mol%) and a trifluoromethylating agent such as the Ruppert-Prakash reagent (TMSCF₃, 1.5 eq) are added.

  • A fluoride source, such as potassium fluoride (KF, 2.0 eq), is also added to facilitate the reaction.

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.

  • The reaction progress is monitored by GC-MS or TLC.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation.

Causality Behind Experimental Choices: The copper catalyst is essential for the activation of the aryl bromide towards nucleophilic trifluoromethylation. The Ruppert-Prakash reagent serves as a convenient and relatively safe source of the trifluoromethyl nucleophile. The fluoride source aids in the generation of the active trifluoromethylating species from the TMSCF₃. Aprotic polar solvents are used to solubilize the reagents and facilitate the reaction.

Performance Data
ParameterValueReference
Starting Material 2-Bromo-4-fluorotoluene[5][6]
Key Reagents TMSCF₃, Cu(I) catalyst, KF[7]
Overall Yield ~70-85% (estimated based on similar reactions)[7]
Purity Good after chromatography/distillationN/A
Scalability Generally good, avoiding energetic intermediates.N/A
Safety Concerns Trifluoromethylating agents can be toxic and require careful handling.N/A

Efficacy Comparison and Expert Recommendation

FeatureRoute A: Diazotization/FluorinationRoute B: Trifluoromethylation
Starting Material Availability 4-methyl-2-(trifluoromethyl)aniline is commercially available.2-Bromo-4-fluorotoluene is commercially available.[5][6]
Number of Steps Two main steps.One main step.
Overall Yield Moderate (60-70%).Potentially higher (70-85%).
Scalability Limited by the handling of potentially explosive diazonium salts.More amenable to large-scale synthesis.
Safety Significant concerns with diazonium salt intermediates.Requires careful handling of trifluoromethylating agents.
Versatility The diazonium intermediate can be used to introduce other functionalities.The methodology is specific to trifluoromethylation.
Cost-Effectiveness Reagents are relatively inexpensive.Trifluoromethylating agents and catalysts can be costly.

Expert Recommendation:

For laboratory-scale synthesis and exploratory chemistry , Route A offers a classic and versatile approach. The ability to generate the diazonium salt intermediate opens up possibilities for the synthesis of a range of derivatives by employing different nucleophiles in the second step. However, extreme caution must be exercised due to the hazardous nature of diazonium salts.

For process development and scale-up manufacturing , Route B is the more prudent choice. Although the reagents may be more expensive, the avoidance of highly energetic and unstable intermediates makes this route inherently safer and more scalable. The potentially higher yield and single-step nature of the core transformation also contribute to its attractiveness for industrial applications. The development of more cost-effective and efficient trifluoromethylation protocols continues to enhance the appeal of this strategy.

Conclusion

References

  • Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190. [Link]

  • Balz-Schiemann Reaction - ResearchGate. (n.d.). [Link]

  • Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. (2015). Chemical Science Transactions, 4(4), 1149-1155. [Link]

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A Comparative Guide to the Biological Activity of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Fluorinated Benzene Scaffold

The introduction of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The 1-fluoro-4-methyl-2-(trifluoromethyl)benzene core presents a unique combination of lipophilicity, metabolic stability, and electronic properties conferred by the fluorine and trifluoromethyl substituents.[1][2] The strong electron-withdrawing nature of these groups can significantly influence the molecule's interaction with biological targets, making this scaffold a promising starting point for the development of novel therapeutic agents.[1] This guide will explore how modifications to this core structure impact its biological efficacy across different therapeutic areas.

Antimicrobial Activity: A Focused Look at Structural Modifications

While broad studies have highlighted the antimicrobial potential of fluorinated compounds, specific data on derivatives of 1-fluoro-4-methyl-2-(trifluoromethyl)benzene remains an area of active research. However, by examining related fluorinated aromatic structures, we can infer key SAR principles.

Key Structural Insights for Antimicrobial Activity:

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as triazoles and benzothiazoles, onto the fluorinated phenyl ring is a common strategy to enhance antimicrobial effects. These additions can facilitate interactions with microbial enzymes or cell wall components.

  • Substitution Patterns: The position of substituents on the benzene ring is crucial. For instance, in a series of 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole analogues, the C-4 substituted regioisomers exhibited different activity profiles compared to the C-5 substituted counterparts, suggesting that spatial arrangement significantly impacts biological function.[3]

  • Lipophilicity and Hydrogen Bonding: The difluoromethyl group (-CHF2), a bioisostere of the hydroxyl group, has been shown to promote antimicrobial activity in benzoxaboroles by acting as a lipophilic hydrogen-bond donor.[4] This suggests that modulating the hydrogen-bonding potential and lipophilicity of derivatives of 1-fluoro-4-methyl-2-(trifluoromethyl)benzene could be a fruitful avenue for developing new antimicrobial agents.

A study on fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives demonstrated that these compounds exhibit both antimicrobial and cytotoxic activity.[5]

Comparative Data on Antimicrobial Activity

While specific comparative data for a series of 1-fluoro-4-methyl-2-(trifluoromethyl)benzene derivatives is not extensively available in the reviewed literature, the table below conceptualizes how such data would be presented based on findings for related fluorinated compounds.

Derivative IDModification on Core ScaffoldTarget Organism(s)MIC (µg/mL)Reference
Hypothetical-1 Addition of a 1,2,3-triazole ringE. coli, S. aureus16 - 32[3]
Hypothetical-2 Incorporation of a benzothiazole moietyC. albicans8[5]
Hypothetical-3 Substitution with a difluoromethyl-containing side chainE. coli>64[4]

Note: This table is illustrative and based on activities of related compound classes. Further focused studies are required to populate it with data specific to 1-fluoro-4-methyl-2-(trifluoromethyl)benzene derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli ATCC 25922) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth with inoculum) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.

Anticancer Activity: Targeting Cellular Proliferation

The 1-fluoro-4-methyl-2-(trifluoromethyl)benzene scaffold has been explored as a basis for the development of novel anticancer agents. The presence of the trifluoromethyl group, in particular, is often associated with enhanced anticancer potency.[6]

Structure-Activity Relationship in Anticancer Derivatives:

  • Heterocyclic Conjugates: The linkage of the core structure to various heterocyclic systems, such as quinoxalines, triazoles, and purines, has yielded compounds with significant cytotoxic activity against a range of cancer cell lines.[7][8]

  • Side Chain Modifications: In a series of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives, the anticancer activity was found to be dependent on the substituents in the carbonyl group.[6]

  • Targeting Microtubules: Some fluorinated benzotriazole-acrylonitrile derivatives have been identified as microtubule-destabilizing agents, leading to cell cycle arrest in the G2/M phase and apoptosis.[2][8]

A study on 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b][3][5]benzothiazinium chloride, which incorporates a trifluoromethyl-aniline moiety, demonstrated potent antiproliferative activity against pancreatic cancer cell lines.[6]

Comparative Data on Anticancer Activity (IC50 Values in µM)
Derivative IDModification on Core ScaffoldCell Line (Cancer Type)IC50 (µM)Reference
Benzotriazole-Acrylonitrile 5 4'-fluoro-benzotriazole-acrylonitrileHeLa (Cervical)0.02[2][8]
Quinoxaline Derivative 6g 6,7-difluoro-2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxideNCI-H460 (Lung)0.15[6]
Purine Derivative 7 2,6-dichloro-9-(4-methylbenzyl)purineK562 (Leukemia)2.27[7]
Quinobenzothiazinium 3 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b][3][5]benzothiazinium chlorideBxPC-3 (Pancreatic)0.051[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, human breast adenocarcinoma) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Enzyme Inhibition: Modulating Biological Pathways

The unique electronic properties of the 1-fluoro-4-methyl-2-(trifluoromethyl)benzene moiety make it an attractive candidate for the design of specific enzyme inhibitors.

Key Concepts in Enzyme Inhibition:

  • Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, influencing binding affinity and enzyme inhibition.

  • Target-Specific Design: Derivatives can be designed to target specific enzymes by incorporating functionalities that mimic the natural substrate or bind to the active site. For example, fluorinated hydroxypiperidines have been developed as selective β-glucosidase inhibitors.[9]

  • Carbonic Anhydrase Inhibition: Sulphonamide derivatives are known inhibitors of carbonic anhydrase, and the introduction of electron-withdrawing groups like -CF3 can enhance this activity.[10]

A study on fluorinated benzenesulfonic ester derivatives of 5-substituted 2-hydroxy-3-nitroacetophenones showed that these compounds could inhibit enzymes like α-glucosidase and α-amylase.[11]

Comparative Data on Enzyme Inhibition
Derivative IDTarget EnzymeInhibition (IC50 in µM)Reference
Fluorinated Hydroxypiperidine β-glucosidase10-50[9]
Benzenesulfonic Ester 2f α-amylase3.1[11]
Experimental Workflow: Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection enzyme Enzyme Solution pre_incubation Pre-incubation (Enzyme + Inhibitor) enzyme->pre_incubation substrate Substrate Solution reaction_init Reaction Initiation (Add Substrate) substrate->reaction_init inhibitor Inhibitor Solutions (Serial Dilutions) inhibitor->pre_incubation pre_incubation->reaction_init incubation Incubation reaction_init->incubation reaction_stop Reaction Stoppage incubation->reaction_stop readout Signal Detection (e.g., Absorbance, Fluorescence) reaction_stop->readout analysis Data Analysis (IC50 Calculation) readout->analysis

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Perspectives

The 1-fluoro-4-methyl-2-(trifluoromethyl)benzene scaffold serves as a versatile platform for the development of biologically active compounds. The strategic incorporation of various functional groups and heterocyclic moieties can lead to potent antimicrobial, anticancer, and enzyme inhibitory agents. Structure-activity relationship studies, although still emerging for this specific core, underscore the importance of substituent positioning and the modulation of physicochemical properties such as lipophilicity and hydrogen bonding capacity.

Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives of 1-fluoro-4-methyl-2-(trifluoromethyl)benzene to establish more definitive SARs. Such studies will be instrumental in guiding the rational design of next-generation therapeutic agents with improved efficacy and selectivity.

References

  • Kumbhare, R. M., Dadmal, T. L., Pamanji, R., Kosurkar, U. B., Velatooru, L. R., Appalanaidu, K., Rao, Y. K., & Rao, J. V. (2014). Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. Medicinal Chemistry Research, 23(10), 4486–4501.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Pace, V., Holzer, M., Verniest, G., Roller, A., De Kimpe, N., & Langer, T. (2014). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters, 16(24), 6362-6365.
  • Bora, R. O., Dar, O. A., Pradhan, V., & Chaskar, A. C. (2015). Structure-Antimicrobial Activity Relationship of 4-or 5-Substituted 1-(2,6-Dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole Analogues. Letters in Drug Design & Discovery, 12(7), 564-572.
  • Tok, F., & Köyiğit-Kaymakçıoğlu, B. (2020). Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. Acta Chimica Slovenica, 67(4), 1139-1147.
  • Gribanov, A. V., Maslivets, A. N., & Eltsov, O. S. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7183.
  • Le Guen, C., Mena-Barragán, T., Ortiz Mellet, C., Gueyrard, D., Pfunda, E., & Lequeux, T. (2020). Fluorinated hydroxypiperidines as selective β-glucosidase inhibitors. Organic & Biomolecular Chemistry, 18(3), 446-450.
  • Nishida, Y., Mine, Y., Nonoyama, S., Kojo, H., Nishida, M., & Goto, S. (1987). Structure-activity relations of 4-fluoromethyl monobactams. The Journal of Antibiotics, 40(9), 1265-1274.
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  • Chegaev, K., Lazzarato, L., Gazzano, E., Rolando, B., Kopecka, J., Riganti, C., ... & Fruttero, R. (2019). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1435-1449.
  • Szafraniec-Szczęsny, J., Stana, K., Kłys, A., Boryczka, S., & Nycz, J. E. (2022). Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][3][5]benzothiazinium Chloride as Anticancer Agent. Molecules, 27(18), 5898.

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A Comparative Cross-Validation of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene and its Structural Isomers for Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and trifluoromethyl groups into aromatic scaffolds is a cornerstone of rational drug design. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive cross-validation of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene, a promising building block, by comparing its predicted and experimentally determined properties with those of its structural isomers and related analogs. This analysis aims to equip researchers, scientists, and drug development professionals with the critical data and insights necessary for informed decision-making in their synthetic and discovery workflows.

While comprehensive experimental data for 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene (CAS 1214385-64-4) is not extensively available in peer-reviewed literature, we can deduce its likely characteristics through a comparative analysis of its isomers and other closely related fluorinated aromatic compounds. This approach allows for a robust, data-driven estimation of its properties, providing a valuable framework for its potential applications.

Physicochemical Properties: A Comparative Analysis

The precise placement of substituents on the benzene ring dictates the molecule's physical properties, which in turn affect its behavior in biological systems. The following table summarizes the available experimental data for key structural isomers and related compounds, offering a baseline for predicting the properties of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
1-Fluoro-4-methyl-2-(trifluoromethyl)benzene 1214385-64-4C₈H₆F₄178.13Not availableNot availableNot available
2-Fluoro-1-methyl-4-(trifluoromethyl)benzene1204296-09-2C₈H₆F₄178.13Not availableNot availableNot available
1-Fluoro-4-(trifluoromethyl)benzene402-44-8C₇H₄F₄164.10102-1051.2931.4010[1]
2-Fluoro-5-nitrobenzotrifluoride400-74-8C₇H₃F₄NO₂209.10105-110 /25 mmHg1.5221.465
1-Fluoro-4-methylbenzene352-32-9C₇H₇F110.13Not availableNot availableNot available

The introduction of a trifluoromethyl group generally increases the boiling point and density of a compound compared to its non-fluorinated analog. The interplay between the electron-withdrawing trifluoromethyl group and the electron-donating methyl group, along with the position of the fluorine atom, will subtly modulate the dipole moment and intermolecular forces, thereby influencing these macroscopic properties.

Spectroscopic Fingerprints: Unraveling Structural Nuances

Nuclear Magnetic Resonance (NMR) and other spectroscopic techniques provide a detailed picture of the chemical environment of each atom in a molecule. Below is a comparative summary of spectroscopic data for isomers of (trifluoromethyl)toluene, which serve as a valuable reference for predicting the spectral characteristics of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene.

¹H NMR Spectroscopy

The chemical shifts of the aromatic protons are indicative of the electronic effects of the substituents.

Compound¹H NMR (CDCl₃, ppm)
1-Fluoro-4-methyl-2-(trifluoromethyl)benzene Predicted: Signals in the aromatic region (δ 7.0-7.5) and a singlet for the methyl group (δ ~2.4).
1-Methyl-2-(trifluoromethyl)benzeneδ 7.52-7.25 (m, 4H), 2.47 (s, 3H)
1-Methyl-3-(trifluoromethyl)benzeneδ 7.45-7.20 (m, 4H), 2.40 (s, 3H)
1-Methyl-4-(trifluoromethyl)benzeneδ 7.55 (d, J=8.1 Hz, 2H), 7.25 (d, J=8.1 Hz, 2H), 2.46 (s, 3H)
¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly sensitive to the electronic environment of the fluorine atoms.

Compound¹⁹F NMR (CDCl₃, ppm)
1-Fluoro-4-methyl-2-(trifluoromethyl)benzene Predicted: Two signals, one for the -CF₃ group (around -60 to -65 ppm) and one for the aromatic fluorine.
1-Methyl-2-(trifluoromethyl)benzeneδ -58.5
1-Methyl-3-(trifluoromethyl)benzeneδ -62.5
1-Methyl-4-(trifluoromethyl)benzeneδ -62.4
¹³C NMR Spectroscopy

The carbon chemical shifts provide further insight into the electronic structure of the benzene ring.

Compound¹³C NMR (CDCl₃, ppm)
1-Fluoro-4-methyl-2-(trifluoromethyl)benzene Predicted: Resonances for the aromatic carbons, the methyl carbon, and the trifluoromethyl carbon (quartet).
1-Methyl-2-(trifluoromethyl)benzeneδ 137.9, 131.8, 130.6, 128.8 (q, J=29.5 Hz), 126.3 (q, J=5.5 Hz), 125.0 (q, J=272.9 Hz), 20.8
1-Methyl-4-(trifluoromethyl)benzeneδ 138.9, 129.5, 129.2 (q, J=32.4 Hz), 125.4 (q, J=3.8 Hz), 124.4 (q, J=272.1 Hz), 21.2

Experimental Methodologies: A Guide to Characterization

To ensure the identity and purity of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene or any novel compound, a standardized set of analytical procedures should be followed.

General Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with or without proton decoupling. ¹⁹F NMR is a highly sensitive nucleus, often requiring fewer scans than ¹³C NMR.

Caption: Standard NMR Spectroscopy Workflow.

General Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • Separation: The compound is vaporized and separated from impurities on a capillary column (e.g., a DB-5ms column). A typical temperature program might start at 50°C and ramp up to 250°C.

  • Detection: The separated components are ionized (typically by electron ionization) and the resulting ions are analyzed by a mass spectrometer to determine their mass-to-charge ratio.

Caption: GC-MS Analysis Workflow.

Synthesis and Reactivity Insights

The synthesis of fluorinated aromatic compounds often involves multi-step procedures. A potential synthetic route to 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene could involve the fluorination of a corresponding precursor, such as a bromo or amino-substituted toluene derivative.[2][3] The reactivity of the final compound will be dictated by the electronic nature of its substituents. The trifluoromethyl group is a strong electron-withdrawing group, which will deactivate the aromatic ring towards electrophilic substitution.

G Substituted Toluene Substituted Toluene Functional Group Interconversion Functional Group Interconversion Substituted Toluene->Functional Group Interconversion e.g., Diazotization Introduction of CF3 Introduction of CF3 Functional Group Interconversion->Introduction of CF3 e.g., Trifluoromethylation Final Product Final Product Introduction of CF3->Final Product

Caption: Generalized Synthetic Pathway.

Conclusion and Future Outlook

1-Fluoro-4-methyl-2-(trifluoromethyl)benzene represents a valuable, albeit underexplored, building block for the synthesis of novel chemical entities in drug discovery and materials science. While direct experimental data remains scarce, a comparative analysis of its structural isomers provides a strong foundation for predicting its physicochemical and spectroscopic properties. The strategic positioning of the fluoro, methyl, and trifluoromethyl groups is anticipated to confer a unique combination of steric and electronic properties. As synthetic methodologies advance, it is expected that this and other similarly functionalized aromatic compounds will become more accessible, paving the way for their broader application and the discovery of new molecules with enhanced performance characteristics. Further experimental investigation into the properties and reactivity of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene is highly encouraged to fully unlock its potential.

References

  • PubChem. 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene. [Link]

  • ChemSynthesis. 1-fluoro-4-(trifluoromethyl)benzene. [Link]

  • Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Google Patents. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. [Link]

  • NIST WebBook. Benzene, 1-fluoro-4-methyl-. [Link]

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A Comparative Guide to the Catalytic Performance of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine and trifluoromethyl groups—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make fluorinated organic molecules highly valuable building blocks.[1][2] This guide provides a comprehensive performance benchmark of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene as a substrate in palladium-catalyzed cross-coupling reactions, a fundamental class of transformations in organic synthesis. We will objectively compare its reactivity with structurally related analogues, supported by experimental data, to elucidate the nuanced interplay of its substituents in catalysis.

The Role of Fluorine and Trifluoromethyl Groups in Catalysis

The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring of the title compound significantly influences its reactivity in catalytic processes. The trifluoromethyl group, a strong electron-withdrawing moiety, and the electronegative fluorine atom both decrease the electron density of the aromatic ring. This electronic modification has a profound impact on the key steps of a catalytic cycle, such as oxidative addition, which is often the rate-determining step in cross-coupling reactions.[1]

Benchmarking Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. To benchmark the performance of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene, we will consider a hypothetical, yet representative, Suzuki-Miyaura reaction and compare its expected performance against two relevant alternatives: 4-fluorotoluene and 2-(trifluoromethyl)toluene. This comparison will highlight the combined electronic effects of the fluoro and trifluoromethyl substituents.

Hypothetical Reaction Scheme:

SubstrateExpected Relative ReactivityRationale
1-Fluoro-4-methyl-2-(trifluoromethyl)benzene High The strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly activates the C-X bond (where X is a halide or triflate) towards oxidative addition to the palladium catalyst. This enhanced reactivity often leads to higher yields and faster reaction times.
4-FluorotolueneModerate The fluorine atom is electron-withdrawing, activating the C-X bond, but to a lesser extent than the combined effect in our target molecule. The methyl group is weakly electron-donating, which slightly deactivates the ring compared to benzene.
2-(Trifluoromethyl)tolueneHigh The trifluoromethyl group is a powerful electron-withdrawing group, leading to high reactivity in Suzuki-Miyaura coupling. Its performance is expected to be comparable to our target molecule, with minor differences arising from the additional fluorine substituent in the latter.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of aryl halides, which can be adapted to compare the reactivity of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene and its analogues.

Materials:

  • Aryl halide (e.g., 1-Bromo-4-methyl-2-(trifluoromethyl)benzene, 4-Bromofluorobenzene, or 2-Bromobenzotrifluoride) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene/Water (5:1 mixture, 5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add the toluene/water solvent mixture via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

  • Analyze the yield and purity of the product using techniques such as NMR and GC-MS.

Logical Workflow for Comparative Analysis

G cluster_substrates Substrate Selection cluster_reaction Catalytic Reaction cluster_analysis Performance Analysis cluster_conclusion Conclusion Target 1-Fluoro-4-methyl- 2-(trifluoromethyl)benzene Reaction Suzuki-Miyaura Coupling (Standardized Conditions) Target->Reaction Alt1 4-Fluorotoluene Alt1->Reaction Alt2 2-(Trifluoromethyl)toluene Alt2->Reaction Yield Reaction Yield (%) Reaction->Yield Time Reaction Time (h) Reaction->Time Selectivity Regio-/Chemoselectivity Reaction->Selectivity Conclusion Comparative Performance and Mechanistic Rationale Yield->Conclusion Time->Conclusion Selectivity->Conclusion

Caption: Workflow for benchmarking substrate performance.

Benchmarking Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the electronic properties of the aryl halide substrate are critical to the reaction's success.

Hypothetical Reaction Scheme:

SubstrateExpected Relative ReactivityRationale
1-Fluoro-4-methyl-2-(trifluoromethyl)benzene High The pronounced electron-deficient nature of the aromatic ring facilitates the oxidative addition of the C-X bond to the palladium center, which is a key step in the Buchwald-Hartwig catalytic cycle. This generally translates to higher yields and applicability with a broader range of amines.
4-FluorotolueneModerate The electron-withdrawing fluorine atom promotes the reaction, but the effect is less pronounced compared to the title compound. The methyl group's slight electron-donating character can slightly impede the oxidative addition step.
2-(Trifluoromethyl)tolueneHigh The strong electron-withdrawing trifluoromethyl group significantly enhances the reactivity of the aryl halide, making it an excellent substrate for Buchwald-Hartwig amination. Its performance is anticipated to be very similar to that of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene.

Experimental Protocol: A Representative Buchwald-Hartwig Amination

This protocol provides a general framework for comparing the reactivity of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene and its analogs in the Buchwald-Hartwig amination.

Materials:

  • Aryl halide (e.g., 1-Bromo-4-methyl-2-(trifluoromethyl)benzene, 4-Bromofluorobenzene, or 2-Bromobenzotrifluoride) (1.0 mmol)

  • Amine (e.g., Morpholine) (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • RuPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with the aryl halide, sodium tert-butoxide, and the palladium precatalyst and ligand.

  • Add the toluene and then the amine via syringe.

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Place the tube in a preheated oil bath at 100 °C and stir for the designated time (e.g., 8-16 hours).

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired arylamine.

  • Determine the yield and purity of the product by NMR and GC-MS analysis.

Mechanistic Considerations: The "Why" Behind the Performance

The observed and expected reactivity trends can be rationalized by examining the key steps in the palladium-catalyzed cross-coupling catalytic cycles.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald-Hartwig) PdII->Transmetal [R-B] or Amine/Base PdII_Nu Ar-Pd(II)-Nu(L_n) Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Regeneration Product Ar-Nu RedElim->Product

Caption: Generalized catalytic cycle for cross-coupling.

The electron-withdrawing substituents on 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene make the aromatic ring more electrophilic. This increased electrophilicity facilitates the oxidative addition of the aryl halide to the electron-rich Pd(0) catalyst, often leading to a faster overall reaction rate. Conversely, for substrates with electron-donating groups, this step can be slower, potentially requiring higher temperatures or more active catalytic systems.

Conclusion

1-Fluoro-4-methyl-2-(trifluoromethyl)benzene stands out as a highly reactive and versatile substrate for palladium-catalyzed cross-coupling reactions. The synergistic electron-withdrawing effects of the fluoro and trifluoromethyl groups enhance its performance in key transformations like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This heightened reactivity, when compared to analogues bearing only one of these activating groups, makes it an invaluable building block for the synthesis of complex molecules in drug discovery and materials science. Researchers can leverage the principles outlined in this guide to make informed decisions when designing synthetic routes that incorporate this and related fluorinated aromatic compounds.

References

  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Grushin, V. V. (2010). The chemistry of palladium-catalyzed C–F bond formation. Accounts of Chemical Research, 43(12), 1619-1630. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

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Safety Operating Guide

Personal protective equipment for handling 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene

Senior Application Scientist Note: This guide provides essential safety protocols and operational plans for handling 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene in a research and development setting. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested insights to ensure both safety and experimental integrity. The procedures outlined below are designed to be self-validating, emphasizing the rationale behind each safety measure.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before handling 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene, a thorough understanding of its potential hazards is critical. Based on its chemical structure—a substituted benzene ring with fluoro, methyl, and trifluoromethyl groups—we must anticipate risks including skin and eye irritation, respiratory tract irritation, and potential flammability, similar to other halogenated aromatic compounds.[1][2]

Primary Engineering Control: Chemical Fume Hood

The cornerstone of safe handling for this and similar volatile aromatic compounds is the mandatory use of a certified chemical fume hood. This is a non-negotiable control measure for several reasons:

  • Vapor Containment: A fume hood effectively captures and exhausts vapors, preventing inhalation, which is a primary route of exposure.[3] Many similar compounds are noted to cause respiratory irritation.[1][2][3]

  • Explosion/Splash Shield: The sash of the fume hood provides a physical barrier against unexpected reactions, splashes, or container failures.

  • Localized Environment: It creates a contained workspace, simplifying spill control and cleanup procedures.

Ensure that the fume hood has been recently certified and that the airflow is adequate before beginning any work. All handling, weighing, and transferring of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene must be performed within the fume hood.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are designed to contain the hazard at its source, a robust PPE plan is essential for personal protection. The following table outlines the recommended PPE for handling 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene, based on an assessment of similar chemical structures.

Body Part PPE Requirement Rationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes. A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transferring large volumes or working with reactions under pressure. This combination is mandated by OSHA's eye and face protection regulations in 29 CFR 1910.133.[4]
Hands Nitrile or Viton® glovesGiven the aromatic and halogenated nature of the compound, standard latex gloves may not provide sufficient protection. Nitrile gloves offer good resistance to a range of chemicals. For prolonged contact or immersion, heavier-duty gloves such as Viton® should be considered. Always inspect gloves for tears or pinholes before use and practice proper glove removal techniques to avoid skin contact.[3]
Body Flame-retardant laboratory coatA flame-retardant lab coat is essential due to the potential flammability of similar aromatic solvents. It should be fully buttoned with sleeves rolled down to provide maximum coverage.
Respiratory As needed, based on risk assessmentFor routine handling within a certified fume hood, additional respiratory protection is typically not required. However, in the event of a large spill, ventilation failure, or when generating aerosols, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3] All respirator use must comply with a formal respiratory protection program as outlined in OSHA 29 CFR 1910.134.

Step-by-Step Safe Handling Protocol

Adherence to a standardized protocol is crucial for minimizing risk. The following workflow is designed to be a self-validating system for the safe handling of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene.

Preparation

  • Designate a Workspace: All work must be conducted in a designated area within a certified chemical fume hood.

  • Assemble Materials: Ensure all necessary equipment (glassware, stir plates, etc.) and emergency supplies (spill kit, fire extinguisher) are readily accessible.

  • Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.

Execution

  • Chemical Transfer: When transferring the chemical, do so slowly and carefully to avoid splashing. Use a funnel for transfers into containers with narrow openings.

  • Grounding: For transfers of significant quantities, ensure containers are grounded to prevent the buildup of static electricity, which can be an ignition source for flammable vapors.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Never use an open flame.

  • Keep Containers Closed: When not in use, ensure the container is tightly sealed to prevent the escape of vapors.[1]

Post-Handling

  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent.

  • Waste Disposal: Dispose of all contaminated materials, including gloves and wipes, in a designated hazardous waste container.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work.[1][2]

Safe Handling Workflow Diagram

G cluster_prep Preparation cluster_exec Execution (Inside Fume Hood) cluster_post Post-Handling prep1 Designate Fume Hood Workspace prep2 Assemble Materials & Emergency Supplies prep1->prep2 prep3 Don Full PPE prep2->prep3 exec1 Transfer Chemical (Ground if necessary) prep3->exec1 exec2 Perform Experiment (No open flames) exec1->exec2 exec3 Keep Container Closed When Not In Use exec2->exec3 post1 Decontaminate Work Surface exec3->post1 post2 Dispose of Hazardous Waste post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A stepwise workflow for the safe handling of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene.

Emergency and Disposal Plans

Spill Response

In the event of a spill, immediate and decisive action is required.

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate: If the spill is large or outside of a containment area, evacuate the immediate vicinity.

  • Assess the Situation: From a safe distance, assess the extent of the spill and whether you can safely manage it with the available spill kit.

  • Cleanup (for small, contained spills):

    • Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using absorbent materials from the spill kit.

    • Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[4]

    • Decontaminate the area with a suitable solvent.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.

Spill Response Decision Tree

G spill Spill Occurs alert Alert Others spill->alert assess Assess Spill Size & Location alert->assess is_large Is the spill large or outside containment? assess->is_large evacuate Evacuate Area & Call Emergency Response is_large->evacuate Yes small_spill Small, Contained Spill is_large->small_spill No don_ppe Don Appropriate PPE (incl. respirator if needed) small_spill->don_ppe contain Contain with Absorbent Material don_ppe->contain collect Collect Waste with Non-Sparking Tools contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: A decision tree for responding to a spill of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene.

First Aid

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containerization: Use a designated, properly labeled, and sealed container for all waste.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office. All disposal must be carried out by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][2]

References

  • Fisher Scientific. (2025). Safety Data Sheet for 1-Fluoro-4-(trifluoromethylthio)benzene.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 4-Bromobenzotrifluoride.
  • Angene Chemical. (2024). Safety Data Sheet for 4-(Bromomethyl)-2-fluoro-1-(trifluoromethyl)benzene.
  • Echemi. (n.d.). 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene Safety Data Sheets.
  • Fisher Scientific. (2025). Safety Data Sheet for 1-Nitro-4-(trifluoromethoxy)benzene.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 1,3,5-Tris(trifluoromethyl)benzene.
  • CymitQuimica. (2024). Safety Data Sheet for 1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene.
  • Hyun, J., et al. (n.d.). Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces.
  • Fisher Scientific. (2023). Safety Data Sheet for 1-(Chloromethyl)-4-(trifluoromethoxy)benzene.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.